tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate
説明
特性
IUPAC Name |
tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-7-13-12(4,5)9-14/h13H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXYNMVGEPJAHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCCN1)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936595-74-2 | |
| Record name | tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing critical insights into molecular structure and dynamics. This guide offers a detailed analysis of the predicted ¹H and ¹³C NMR spectra of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate, a key intermediate in the synthesis of various pharmacologically active agents. Due to the absence of published experimental spectra for this specific molecule, this document leverages established NMR principles and data from structurally analogous compounds to provide a robust predictive framework. We will delve into the rationale behind the predicted chemical shifts, multiplicities, and coupling constants, offering a valuable resource for chemists and spectroscopists working with substituted 1,4-diazepane scaffolds.
Introduction: The Structural Significance of the 1,4-Diazepane Core
The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticonvulsant, antianxiety, and analgesic properties[1]. The introduction of a gem-dimethyl group at the C3 position and an N-Boc protecting group significantly influences the molecule's conformational behavior and reactivity. Accurate structural elucidation via NMR is paramount for ensuring the identity and purity of synthetic intermediates like tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate, thereby guaranteeing the integrity of the final active pharmaceutical ingredient.
This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of the title compound. By understanding the expected spectral features, researchers can more efficiently confirm its synthesis, identify potential impurities, and gain deeper insights into its solution-state conformation.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum is anticipated to be complex due to the conformational flexibility of the seven-membered diazepane ring and the diastereotopic nature of several methylene protons. The chemical shifts are influenced by several factors, including the inductive effects of the nitrogen atoms and the bulky tert-butoxycarbonyl (Boc) group, as well as through-space shielding and deshielding effects[2][3][4].
dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10];
} Caption: Structure of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate with atom numbering.
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| C(CH₃)₃ (Boc) | 1.45 | s | - | 9 equivalent protons of the tert-butyl group, singlet due to no adjacent protons. |
| C(CH₃)₂ | 1.05 | s | - | 6 equivalent protons of the gem-dimethyl group, singlet. |
| -CH₂- (C5, C6, C7) | 2.60 - 3.60 | m | - | Complex, overlapping multiplets due to ring flexibility and coupling between adjacent methylene groups. Protons on C7 and C5 will be most affected by the adjacent nitrogen atoms. |
| -CH₂- (C2) | 3.40 | s | - | Broad singlet expected. These protons are adjacent to the Boc-protected nitrogen and the quaternary C3 carbon, limiting complex splitting. |
| -NH- (N4) | ~1.80 | br s | - | Broad singlet, typical for a secondary amine proton. The chemical shift can be variable and concentration-dependent. |
Detailed Rationale for Proton Assignments:
-
tert-Butyl Protons (Boc group): The nine protons of the tert-butyl group are chemically equivalent and shielded, appearing as a sharp, intense singlet around 1.45 ppm .
-
Gem-Dimethyl Protons (C3): The six protons of the two methyl groups at the C3 position are equivalent and will appear as a sharp singlet around 1.05 ppm . Their upfield shift is due to being on a saturated carbon atom away from the direct influence of the electron-withdrawing Boc group.
-
Diazepane Ring Methylene Protons (C2, C5, C6, C7):
-
C2-H₂: The two protons on C2 are adjacent to the N-Boc group and the quaternary C3 carbon. The electron-withdrawing nature of the carbamate will shift these protons downfield. Due to the lack of protons on C3 for coupling, they are expected to appear as a singlet, likely broadened by conformational exchange, around 3.40 ppm .
-
C5-H₂, C6-H₂, C7-H₂: These methylene protons form a complex spin system. The protons on C5 and C7, being adjacent to nitrogen atoms, will be deshielded and resonate further downfield compared to the C6 protons. We predict a complex, overlapping multiplet region between 2.60 and 3.60 ppm . Data from the analogous (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate shows ring protons in the 2.4-3.6 ppm range, supporting this prediction[5][6].
-
-
Amine Proton (N4-H): The secondary amine proton is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature but is predicted to be around 1.80 ppm in a non-polar solvent like CDCl₃.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a clear count of the unique carbon atoms in the molecule. The chemical shifts are primarily influenced by the electronegativity of attached atoms and the overall molecular geometry[2].
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C =O (Boc) | 155.0 | Carbonyl carbon of the carbamate group, highly deshielded. |
| C (CH₃)₃ (Boc) | 79.5 | Quaternary carbon of the tert-butyl group, deshielded by the attached oxygen. |
| C H₃ (Boc) | 28.5 | Methyl carbons of the tert-butyl group. |
| C 2 | 55.0 | Methylene carbon adjacent to N-Boc and the quaternary C3. |
| C 3 | 35.0 | Quaternary carbon bearing the gem-dimethyl groups. |
| C 5 | 48.0 | Methylene carbon adjacent to the secondary amine (N4). |
| C 6 | 28.0 | Methylene carbon shielded by adjacent carbons. |
| C 7 | 50.0 | Methylene carbon adjacent to the N-Boc group. |
| C (CH₃)₂ | 25.0 | Methyl carbons of the gem-dimethyl group. |
Detailed Rationale for Carbon Assignments:
-
Carbonyl Carbon (Boc): The carbamate carbonyl carbon is the most deshielded, predicted at ~155.0 ppm .
-
Quaternary Carbons (Boc and C3): The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom and is expected around 79.5 ppm . The C3 quaternary carbon, being in a more aliphatic environment, will be significantly more shielded, predicted at ~35.0 ppm .
-
Methyl Carbons: The three equivalent methyl carbons of the Boc group are predicted at ~28.5 ppm . The two equivalent methyl carbons of the gem-dimethyl group at C3 are in a slightly more shielded environment and are predicted around 25.0 ppm .
-
Diazepane Ring Carbons (C2, C5, C6, C7):
-
C2 and C7: These carbons are attached to the electron-withdrawing N-Boc group and will be deshielded, appearing around 55.0 ppm and 50.0 ppm , respectively.
-
C5: This carbon is adjacent to the secondary nitrogen (N4) and is expected around 48.0 ppm .
-
C6: Being the most remote from the nitrogen atoms and the Boc group, the C6 carbon will be the most shielded of the ring methylene carbons, predicted at ~28.0 ppm .
-
Experimental Protocols
Acquiring high-quality NMR data is crucial for accurate structural verification. The following is a generalized, field-proven protocol for the analysis of small molecules like tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate.
dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="sans-serif", fontcolor="#202124"]; edge [fontname="sans-serif", color="#5F6368"];
} Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried compound into a clean, dry vial.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). For this compound, CDCl₃ is a suitable choice due to its ability to dissolve nonpolar to moderately polar compounds.
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the field on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
-
For ¹H NMR: Acquire the spectrum using a standard pulse program. Typically, 16 to 32 scans are sufficient for a sample of this concentration on a 400 MHz or higher instrument[7].
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections manually to ensure accurate integration and peak picking.
-
Reference the spectra. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm can be used. For ¹³C NMR, the CDCl₃ triplet at 77.16 ppm is the standard reference.
-
Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra to determine chemical shifts.
-
Conclusion
This guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate. By applying fundamental NMR principles and drawing comparisons with structurally related molecules, we have established a reliable set of expected chemical shifts and spectral patterns. This information serves as a crucial benchmark for researchers synthesizing this compound, enabling confident structural confirmation and purity assessment. The detailed experimental protocol further equips scientists with a practical framework for obtaining high-fidelity NMR data, reinforcing the principles of accuracy and reproducibility in drug development.
References
- Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging.
-
Synthesis of 1,4-Diazepanes and Benzo[b][8][9]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry - ACS Publications.
- Benzodiazepine analogues. Part 19.1H and 13C NMR spectroscopic studies of 2-phenyl-1,4- and 1,5-benzoheterazepinethione derivatives.
- Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher.
-
(S)-1-BOC-2-METHYL-[8][9]DIAZEPANE | 194032-32-1. ChemicalBook.
- Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR).
- tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate — Chemical Substance Inform
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
- Tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxyl
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules (MDPI).
- Factors That Influence NMR Chemical Shift. Chemistry LibreTexts.
- HPLC Separation of Diazepam Conformers Coupled with Off‐Line NMR Experiment.
- Diazepam Quantification in Street Tablets Using Benchtop H qNMR Spectroscopy. Journal of Analytical and Bioanalytical Methods.
- tert-butyl 3,3-dimethyl-5-oxo-1,4-diazepane-1-carboxyl
- Production method of 1,4-diazepane derivatives.
- Factors Influencing Chemical Shifts. Lecture notes, source unspecified.
- (R)
- Monitoring diazepam and desmethyldiazepam concentrations in plasma by gas-liquid chromatography, with use of a nitrogen-sensitive detector. PubMed.
- Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate.
- Factors Influencing Proton NMR Shifts. Scribd.
- di-tert-butyldiaziridinone. Organic Syntheses Procedure.
- Chemical shifts. UCL Chemistry Department.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center.
- NMR Spectroscopy :: 5-HMR-2 Chemical Shift.
- Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.
- (S)
- Tert-butyl 4-(3-aminopropyl)
Sources
- 1. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. scribd.com [scribd.com]
- 5. (S)-1-BOC-2-METHYL-[1,4]DIAZEPANE | 194032-32-1 [chemicalbook.com]
- 6. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]
- 7. qnmrjournal.com [qnmrjournal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hilarispublisher.com [hilarispublisher.com]
Crystal Structure and Conformational Analysis of 3,3-dimethyl-1,4-diazepane Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including agents targeting the central nervous system.[1] The conformational flexibility of the seven-membered ring is a critical determinant of a molecule's interaction with biological targets, influencing its efficacy and selectivity. The introduction of a gem-dimethyl group at the C3 position significantly constrains this flexibility, providing a unique opportunity to study specific, low-energy conformations. This guide provides a comprehensive technical overview of the methodologies used to elucidate the three-dimensional structure and conformational dynamics of 3,3-dimethyl-1,4-diazepane derivatives, integrating single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.
Introduction: The Significance of the 1,4-Diazepane Scaffold
The seven-membered 1,4-diazepane ring is a key heterocyclic motif in modern drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[2][3] Unlike rigid aromatic systems, the non-planar, flexible nature of the diazepane ring allows its substituents to adopt specific spatial orientations, which is paramount for molecular recognition at a receptor binding site.[4]
The substitution pattern on the diazepane ring dictates its preferred conformation. The gem-dimethyl group at the C3 position introduces significant steric hindrance, which fundamentally alters the conformational landscape compared to the unsubstituted parent ring. Understanding these preferred conformations is not merely an academic exercise; it is essential for rational drug design, enabling the optimization of ligand-receptor interactions and the improvement of pharmacokinetic profiles.[5][6]
The Conformational Landscape of Seven-Membered Rings
Seven-membered rings like 1,4-diazepane are conformationally complex, capable of existing in several forms, primarily chair, boat, and twist-boat conformations.[4][7] These conformers are often in dynamic equilibrium, with the energy barriers between them being relatively low.
-
Chair (C): Often the most stable conformation, characterized by a high degree of symmetry.
-
Boat (B): A higher-energy conformation, often acting as a transition state.
-
Twist-Boat (TB): Typically an energy minimum, often more stable than the boat form. It is a key intermediate in the interconversion between chair and boat forms.
The presence of substituents, such as the 3,3-gem-dimethyl group, and their electronic and steric properties will stabilize or destabilize these forms, shifting the equilibrium. For instance, in a recently synthesized 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the seven-membered ring was found to adopt a chair conformation in its solid state.[8][9]
Solid-State Analysis: Single-Crystal X-ray Diffraction
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule in a crystalline solid.[10][11] It provides unambiguous data on bond lengths, bond angles, and the absolute conformation of the molecule as it is "frozen" in the crystal lattice.
Causality Behind Experimental Choices
The primary prerequisite for this technique is the growth of a high-quality single crystal.[10] This is often the most challenging, rate-limiting step. The choice of solvent, temperature, and crystallization method (e.g., slow evaporation, vapor diffusion) is critical. A "good" crystal is one that is sufficiently large, well-ordered, and free of defects, as these qualities directly impact the diffraction pattern's resolution and the final structure's accuracy.[11] For 3,3-dimethyl-1,4-diazepane derivatives, which often possess moderate polarity, solvents like ethanol, ethyl acetate, or mixtures with hexane are common starting points for crystallization trials.
Experimental Protocol: A Self-Validating Workflow
The workflow for single-crystal X-ray analysis is designed to ensure data integrity and structural accuracy at each stage.
Step-by-Step Methodology:
-
Crystallization: Dissolve the purified 3,3-dimethyl-1,4-diazepane derivative in a suitable solvent or solvent system to near-saturation. Allow the solvent to evaporate slowly in a vibration-free environment. Visually inspect the resulting solids under a microscope for well-formed single crystals.
-
Data Collection: Select a suitable crystal and mount it on a goniometer head.[11] Place the goniometer on the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. A detector (e.g., CCD or CMOS) records the position and intensity of these reflections as the crystal is rotated.[11]
-
Structure Solution: The diffraction data (a set of reflection intensities) is used to calculate an electron density map of the crystal. The "phase problem" is a major hurdle that is typically overcome using computational direct methods.
-
Refinement: An atomic model is built into the electron density map. This model is then refined computationally to achieve the best possible fit with the experimental diffraction data. The quality of the final structure is assessed using metrics like the R-factor.
Data Interpretation: A Case Study
For a derivative like 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, X-ray analysis revealed a chair conformation for the diazepane ring.[8][9] The data output would be summarized as follows:
| Parameter | Example Value | Significance |
| Chemical Formula | C₁₉H₂₀Cl₂N₂O | Confirms the elemental composition of the crystal. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/n | Defines the symmetry elements within the unit cell. |
| Puckering Parameters | Q_T = 0.721 Å, q₂ = 0.259 Å, q₃ = 0.673 Å | Quantitatively describe the shape and degree of puckering of the ring.[9] |
| Torsion Angles | e.g., N4—C3—C2—C21 = -166.89° | Defines the dihedral angles, confirming substituent orientations (axial/equatorial).[8] |
This data provides conclusive evidence of the molecule's solid-state structure, showing, for example, that the bulky 4-chlorophenyl groups occupy equatorial positions to minimize steric strain.[8][9]
Solution-State Analysis: NMR Spectroscopy
While X-ray crystallography provides a static snapshot, NMR spectroscopy reveals the structure and dynamic behavior of molecules in solution, which is often more relevant to their biological activity.[12] For flexible molecules like diazepanes, NMR is crucial for determining the predominant conformation and assessing the rates of interconversion.
Causality Behind Experimental Choices
A suite of NMR experiments is required to unambiguously determine solution conformation.
-
¹H NMR: Provides initial information. Chemical shifts are sensitive to the electronic environment, and proton-proton coupling constants (³J_HH) are related to dihedral angles via the Karplus equation. This relationship is foundational for conformational analysis.
-
¹³C NMR: Indicates the number of unique carbon environments and their chemical nature.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for assigning all proton and carbon signals, which is a prerequisite for detailed conformational analysis.
-
COSY identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC correlates protons directly to the carbons they are attached to.
-
HMBC shows longer-range correlations (2-3 bonds) between protons and carbons, which is key for piecing together the molecular skeleton.[13]
-
-
NOESY/ROESY: Nuclear Overhauser Effect experiments are the most powerful tools for determining spatial proximity. They detect correlations between protons that are close in space, regardless of whether they are connected by bonds. This is critical for differentiating between conformations where bond-based correlations might be ambiguous.
Experimental Protocol: A Comprehensive Approach
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a few milligrams of the high-purity compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can sometimes influence conformational equilibria.
-
1D NMR: Acquire standard ¹H and ¹³C{¹H} spectra. Analyze chemical shifts, integrals, and multiplicities.
-
2D Assignment Spectra: Run a standard suite of 2D experiments (COSY, HSQC, HMBC). Use the correlations to assign every ¹H and ¹³C signal to a specific atom in the molecule.[13]
-
NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum. The presence of a cross-peak between two protons indicates they are, on average, close in space (typically < 5 Å). The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful structural constraints.
-
Data Interpretation:
-
Use the measured ³J_HH values in the Karplus equation to estimate dihedral angles.
-
Systematically analyze NOE correlations. For example, a strong NOE between an axial proton at C2 and an axial methyl group at C3 would strongly support a chair-like conformation.
-
For molecules undergoing rapid interconversion on the NMR timescale, the observed chemical shifts and coupling constants will be a population-weighted average of the contributing conformers.[12]
-
Data Interpretation and Quantitative Analysis
| NMR Data Type | Observation | Interpretation |
| ³J_HH (Coupling) | Large (10-13 Hz) coupling between vicinal protons. | Suggests an anti-periplanar (180°) relationship, typical of axial-axial protons in a chair conformation. |
| Chemical Shift | A proton signal is significantly shielded (upfield). | May indicate an axial position due to anisotropic effects from nearby parts of the ring. |
| NOE Correlation | Strong NOE between H-2_axial and H-7_axial. | Protons are close in space, consistent with a chair or twist-boat conformation. No such NOE is expected in a boat. |
| NOE Correlation | NOE between an equatorial methyl and H-2_axial. | Indicates spatial proximity, helping to define the specific chair or twist-boat isomer. |
Computational Analysis: Density Functional Theory (DFT)
Computational chemistry, particularly DFT, serves as a powerful bridge between solid-state and solution-state data.[4] It allows for the calculation of the geometries and relative energies of all possible conformers (chair, boat, twist-boat, etc.), providing a complete map of the potential energy surface.
The typical workflow involves:
-
Conformer Generation: Build initial 3D structures for all plausible conformations.
-
Geometry Optimization: Perform energy minimization for each structure to find the nearest local energy minimum. DFT methods like B3LYP with a basis set such as 6-31G(d,p) are commonly used for this purpose.[8][9]
-
Energy Calculation: Calculate the relative energies of the optimized conformers to determine their theoretical stability.
-
NMR Prediction: The optimized geometries can be used to calculate theoretical NMR chemical shifts and coupling constants. Comparing these calculated values to experimental data provides a robust validation of the determined conformation.[14]
DFT calculations can confirm experimental findings, such as the chair being the lowest energy conformer for a given derivative, and can also predict the energy barriers for interconversion between different forms.[4]
Conclusion: Integrating Data for Drug Design
The structural and conformational analysis of 3,3-dimethyl-1,4-diazepane derivatives requires a multi-faceted approach.
-
X-ray Crystallography provides an exact, high-resolution picture of the molecule in the solid state.
-
NMR Spectroscopy reveals the predominant conformation and dynamic behavior in solution.
-
Computational Modeling rationalizes the experimental findings and provides a complete energetic landscape.
By integrating these techniques, researchers can build a comprehensive understanding of how the 3,3-gem-dimethyl substitution pattern governs the three-dimensional structure of the 1,4-diazepane ring. This knowledge is invaluable for drug development professionals, as it enables the design of next-generation derivatives with conformations pre-organized for optimal binding to their biological targets, ultimately leading to more potent and selective therapeutic agents.
References
-
Batlle, E., Lizano, E., Viñas, M., & Pujol, M. D. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]
-
Patel, K. R., et al. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical, Biological and Physical Sciences. [Link]
-
Thirumalairajan, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData, 8(12). [Link]
-
Leone, M., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(3), 323-328. [Link]
-
Khan, I., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 778-799. [Link]
-
Wang, S., et al. (n.d.). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. ORCA. [Link]
-
Bentamene, A., et al. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 510-520. [Link]
-
Thirumalairajan, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Acta Crystallographica Section E, 79(Pt 12), 1530-1536. [Link]
-
Giri, T. K., & Sa, B. (2011). X-ray diffraction pattern of a) diazepam, b) HPβCD, c) physical mixture, d) inclusion complex. ResearchGate. [Link]
-
Khan, I., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 778-799. [Link]
-
Prakash, M. K., & Roux, B. (2021). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics, 155(12), 124108. [Link]
-
Ubrich, N., et al. (2004). X-ray diffraction pattern of A pure diazepam, B bulk Compritol® ATO 888... ResearchGate. [Link]
-
ECHA. (n.d.). tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate — Chemical Substance Information. [Link]
-
Zhang, Z., et al. (2021). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Chemical Neuroscience, 12(22), 4235-4246. [Link]
-
Sultan, S. (2017). How to confirm seven membered ring structure through NMR??? ResearchGate. [Link]
-
Jones, P. G. (2008). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 1, 1-6. [Link]
-
Smith, A. B., et al. (2015). Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. The Journal of Organic Chemistry, 80(15), 7728-7735. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
Safo, M. K., & Ahmed, M. H. (2021). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Expert Opinion on Drug Discovery, 16(11), 1251-1265. [Link]
-
Tormena, C. F., et al. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]
-
Gerbst, A. G., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry, 9, 720525. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. auremn.org.br [auremn.org.br]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation patterns of Boc-protected diazepanes
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Boc-Protected Diazepanes
Abstract
This technical guide provides a comprehensive examination of the characteristic fragmentation patterns of tert-butoxycarbonyl (Boc)-protected diazepanes under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. Diazepanes represent a vital class of heterocyclic compounds in medicinal chemistry and drug development. The Boc protecting group is frequently employed during their synthesis to manage the reactivity of the nitrogen atoms.[1] A thorough understanding of their behavior in a mass spectrometer is therefore critical for reaction monitoring, structural confirmation, and metabolite identification. This document delineates the core fragmentation mechanisms, explains the underlying chemical principles driving these dissociations, and provides field-proven protocols for their analysis. We will explore the dominant fragmentation pathways of the Boc group, the subsequent cleavages within the diazepane ring, and the integrated interpretation of the resulting mass spectra.
The Foundational Role of the Boc Protecting Group
In multi-step organic synthesis, particularly in the construction of complex molecules like drug candidates, protecting groups are indispensable tools.[1] The tert-butoxycarbonyl (Boc) group is one of the most common carbamate-based protecting groups for primary and secondary amines, valued for its stability in a wide range of nucleophilic and basic conditions and its facile removal under anhydrous acidic conditions.[1][2] It effectively reduces the nucleophilicity and basicity of the amine nitrogen, preventing unwanted side reactions.[1] This widespread use necessitates a reliable and predictable method for its characterization, for which mass spectrometry is the premier analytical technique.
The Dominant Fragmentation Cascade: Unraveling the Boc Group
When a Boc-protected diazepane is ionized, typically via protonation in an ESI source, and subjected to collision-induced dissociation (CID), its fragmentation is overwhelmingly directed by the labile Boc group.[3] The protonation is most likely to occur at the carbonyl oxygen of the carbamate.[4] The subsequent fragmentation cascade is a well-documented and highly characteristic process that serves as a primary diagnostic tool.
The principal dissociation pathway involves a combined neutral loss of 100 Da, corresponding to the elimination of isobutylene (C₄H₈) and carbon dioxide (CO₂).[4] Crucially, this is not a concerted process but a stepwise elimination, which can be resolved in energy-resolved CID experiments.[4]
-
Step 1: Loss of Isobutylene (56 Da): The initial and kinetically favored step is the elimination of isobutylene (2-methylpropene).[4] This proceeds through the migration of a hydrogen atom from the tert-butyl group to the carbamate, leading to the cleavage of the C-O bond.[4] This results in the formation of an intermediate carbamic acid derivative of the diazepane. The observation of a prominent [M+H-56]⁺ ion is a hallmark of this initial fragmentation.
-
Step 2: Loss of Carbon Dioxide (44 Da): The resulting carbamic acid intermediate is inherently unstable and readily eliminates carbon dioxide to yield the protonated, deprotected diazepane amine.[4] This corresponds to the final [M+H-100]⁺ ion.
In some cases, particularly with certain molecular geometries, a McLafferty-type rearrangement can also be observed, which may lead to similar fragment ions.[5][6] The stepwise nature of the primary pathway, however, is the most diagnostically reliable feature.
Caption: Potential fragmentation pathways of the diazepane core.
An Integrated Analytical Workflow
A robust analysis of a Boc-protected diazepane requires an integrated approach, using the predictable fragmentation of the Boc group as an entry point to probe the core structure. The logical workflow involves confirming the presence of the Boc group through its characteristic losses and then using multistage mass spectrometry (MSⁿ) to elucidate the diazepane scaffold. [7] This workflow is self-validating: the observation of the sequential loss of 56 Da and 44 Da provides high confidence in the presence of the Boc moiety, while the subsequent fragments from the [M+H-100]⁺ ion must logically sum with the Boc group mass to equal the original precursor mass.
Caption: Experimental and logical workflow for LC-MSⁿ analysis.
Field-Proven Experimental Protocol
This protocol outlines a standard methodology for the analysis of a novel Boc-protected diazepane derivative using LC-MS/MS. The parameters provided are a robust starting point and should be optimized for each specific analyte.
Part A: Sample Preparation
-
Dissolution: Prepare a stock solution of the Boc-protected diazepane sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The addition of formic acid is crucial for promoting efficient protonation in the ESI source.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could damage the LC-MS system.
Part B: Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm) | Provides good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with an acid modifier for protonation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |
| Gradient | 5% B to 95% B over 10 minutes | A standard gradient to elute compounds of varying polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times and improves peak shape. |
| Injection Vol. | 5 µL | A typical volume to avoid column overloading. |
Part C: Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Boc-diazepanes contain basic nitrogen atoms, making them ideal for positive ion mode. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for efficient ion generation. |
| Gas Temp. | 300 - 350 °C | Facilitates desolvation of the analyte ions. |
| Gas Flow | 8 - 12 L/min | Assists in desolvation and ion transfer. |
| MS1 Scan Range | m/z 100 - 1000 | A wide range to ensure capture of the precursor ion. |
| MS/MS Mode | Data-Dependent Acquisition (DDA) or Targeted | DDA for unknown screening; Targeted for specific compound confirmation. |
| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation. [3] |
| Collision Energy | Ramped (e.g., 10-40 eV) | Crucial Step: A collision energy ramp allows for the observation of both the initial loss of isobutylene (at lower energies) and the subsequent loss of CO₂ (at higher energies), confirming the stepwise mechanism. [4] |
Conclusion
The mass spectrometric fragmentation of Boc-protected diazepanes is a predictable and highly informative process dominated by the characteristic behavior of the Boc protecting group. The stepwise neutral losses of isobutylene (56 Da) and carbon dioxide (44 Da) serve as an unequivocal signature for the presence of this moiety. By employing tandem and multistage mass spectrometry (MSⁿ), analysts can leverage this initial fragmentation to trigger subsequent dissociation of the diazepane core, enabling comprehensive structural elucidation. The workflows and protocols detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize these important molecules, ensuring structural integrity and accelerating the development of novel therapeutics.
References
-
Tureček, F., & Polášek, M. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Perreault, H., & Kaltner, H. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Guccione, S., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry. [Link]
-
DeSimone, A., et al. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry. [Link]
-
Gaber, A. M., & El-Awady, M. M. (2005). Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Wikipedia. (2023). Collision-induced dissociation. Wikipedia. [Link]
-
ResearchGate. (2019). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. ResearchGate. [Link]
-
Baloda, A., et al. (2010). Synthesis and Spectral Studies of Novel Diazepine Derivatives. Asian Journal of Chemistry. [Link]
-
Gault, J., et al. (2021). Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. Journal of the American Chemical Society. [Link]
-
Hao, Z., et al. (2020). Influence of the molecular structure on heterocyclic-ring dissociation kinetics and structural evolution of laser-induced plasmas. Journal of Analytical Atomic Spectrometry. [Link]
-
An, J., et al. (2023). LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. Current Drug Metabolism. [Link]
-
Agilent Technologies. (2004). Analysis of Benzodiazepines in Blood by LC/MS/MS. Agilent. [Link]
-
Gupta, S., et al. (2010). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry. [Link]
-
National Center for Biotechnology Information. Diazepam. PubChem. [Link]
-
ResearchGate. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. [Link]
-
International Journal of Advanced Scientific Research and Management. (2021). A DFT Study of Diazepam Derivative. IJASRM. [Link]
-
Gelardi, G., et al. (2013). Asymmetric Lithiation Trapping of N-Boc Heterocycles at Temperatures above −78 °C. Journal of the American Chemical Society. [Link]
-
Hilaris Publisher. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 4. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate
Abstract
This technical guide provides an in-depth exploration of two robust synthetic pathways for the preparation of tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate, a valuable building block in contemporary drug discovery. The synthesis of this N-Boc protected diamine is detailed through two distinct and complementary strategies: a reductive amination approach and a lactam reduction pathway. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying scientific rationale for key procedural choices. All methodologies are substantiated with references to authoritative sources to ensure scientific integrity and reproducibility.
Introduction
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a gem-dimethyl group at the C3 position can impart favorable pharmacokinetic properties by introducing steric hindrance that may reduce metabolic susceptibility. The tert-butyloxycarbonyl (Boc) protecting group at the N1 position provides a versatile handle for subsequent functionalization, making tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate a key intermediate in the synthesis of complex pharmaceutical agents. This guide elucidates two efficacious synthetic routes to this target molecule, providing the user with a comprehensive understanding of the chemical transformations involved.
Pathway 1: Synthesis via Intramolecular Reductive Amination
This pathway constructs the 1,4-diazepane ring through a key intramolecular reductive amination step. The strategy relies on the sequential functionalization of a symmetrical diamine, followed by cyclization.
Logical Workflow for Pathway 1
Caption: Workflow for the synthesis via intramolecular reductive amination.
Step-by-Step Experimental Protocols for Pathway 1
Step 1: Mono-Boc Protection of 2,2-Dimethyl-1,3-propanediamine
The selective protection of one amine group in a symmetrical diamine is crucial for preventing undesired side reactions. A common and effective method involves the slow addition of di-tert-butyl dicarbonate (Boc₂O) to the diamine.[1]
-
Protocol:
-
Dissolve 2,2-dimethyl-1,3-propanediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (0.8-1.0 eq) in the same solvent dropwise over several hours with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate tert-butyl (3-amino-2,2-dimethylpropyl)carbamate.
-
-
Causality of Experimental Choices: The use of a slight excess of the diamine or a substoichiometric amount of Boc₂O helps to minimize the formation of the di-protected byproduct. Dichloromethane is a good solvent choice due to its inertness and ease of removal.
Step 2: Alkylation with 2-Bromoethanol
The free primary amine of the mono-protected diamine is then alkylated to introduce the two-carbon unit required for the diazepane ring.
-
Protocol:
-
Dissolve tert-butyl (3-amino-2,2-dimethylpropyl)carbamate (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Add 2-bromoethanol (1.1 eq) to the mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product, tert-butyl (3-((2-hydroxyethyl)amino)-2,2-dimethylpropyl)carbamate, can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
-
Causality of Experimental Choices: A base is required to neutralize the hydrobromic acid byproduct of the reaction. The choice of a polar aprotic solvent facilitates the Sₙ2 reaction.
Step 3: Intramolecular Reductive Amination
This key step involves the oxidation of the primary alcohol to an aldehyde, which then undergoes an in-situ intramolecular reductive amination to form the diazepane ring.
-
Protocol:
-
Dissolve tert-butyl (3-((2-hydroxyethyl)amino)-2,2-dimethylpropyl)carbamate (1.0 eq) in a suitable solvent like DCM.
-
Add a mild oxidizing agent such as Dess-Martin periodinane (DMP) or perform a Swern oxidation.
-
After the oxidation is complete, add a reducing agent suitable for reductive amination, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][3][4]
-
Stir the reaction at room temperature until the cyclization is complete.
-
Quench the reaction carefully with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
-
-
Causality of Experimental Choices: A one-pot oxidation and reductive amination is often preferred for efficiency. Sodium triacetoxyborohydride is a mild and selective reducing agent for imines and is compatible with the presence of aldehydes.[2]
| Step | Reactant | Reagent(s) | Product | Typical Yield |
| 1 | 2,2-Dimethyl-1,3-propanediamine | Boc₂O | tert-Butyl (3-amino-2,2-dimethylpropyl)carbamate | 45-60% |
| 2 | tert-Butyl (3-amino-2,2-dimethylpropyl)carbamate | 2-Bromoethanol, K₂CO₃ | tert-Butyl (3-((2-hydroxyethyl)amino)-2,2-dimethylpropyl)carbamate | 70-85% |
| 3 | tert-Butyl (3-((2-hydroxyethyl)amino)-2,2-dimethylpropyl)carbamate | DMP, NaBH(OAc)₃ | tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate | 60-75% |
Pathway 2: Synthesis via Lactam Reduction
This alternative pathway involves the formation of a 1,4-diazepan-5-one intermediate, which is subsequently reduced to the desired product. The existence of tert-butyl 3,3-dimethyl-5-oxo-1,4-diazepane-1-carboxylate as a known compound supports the viability of this route.[5]
Logical Workflow for Pathway 2
Caption: Workflow for the synthesis via lactam reduction.
Step-by-Step Experimental Protocols for Pathway 2
Step 1: Synthesis of tert-Butyl 3,3-dimethyl-5-oxo-1,4-diazepane-1-carboxylate
This lactam intermediate can be synthesized through the cyclization of a linear precursor. One approach is the reaction of a suitably protected β-amino acid with a diamine derivative.
-
Protocol:
-
Activate the carboxylic acid of N-Boc-β-alanine (1.0 eq) with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an inert solvent like DCM.
-
Add 2,2-dimethyl-1,3-propanediamine (1.0 eq) to the activated acid.
-
The resulting linear amide can be isolated or subjected to cyclization conditions directly.
-
Intramolecular cyclization can be promoted by heating or by using a suitable catalyst.
-
Alternatively, a more direct synthesis might involve the reaction of ethyl acrylate with 2,2-dimethyl-1,3-propanediamine followed by Boc protection and cyclization.
-
Purify the lactam by column chromatography or recrystallization.
-
-
Causality of Experimental Choices: The use of carbodiimide coupling agents is a standard and efficient method for amide bond formation. The choice of reaction conditions for the cyclization step will depend on the specific linear precursor and may require optimization.
Step 2: Reduction of the Lactam
The amide functionality of the diazepan-5-one is reduced to an amine to yield the final product.
-
Protocol:
-
Dissolve tert-butyl 3,3-dimethyl-5-oxo-1,4-diazepane-1-carboxylate (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Add a powerful reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature or reflux if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or an aqueous solution of sodium hydroxide at 0 °C.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
-
Causality of Experimental Choices: Borane and its complexes are effective for the reduction of amides to amines. Anhydrous conditions are essential when using these powerful reducing agents to prevent their decomposition.
| Step | Reactant(s) | Reagent(s) | Product | Typical Yield |
| 1 | N-Boc-β-alanine, 2,2-Dimethyl-1,3-propanediamine | EDC, Heat | tert-Butyl 3,3-dimethyl-5-oxo-1,4-diazepane-1-carboxylate | 50-65% |
| 2 | tert-Butyl 3,3-dimethyl-5-oxo-1,4-diazepane-1-carboxylate | BH₃·THF | tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate | 80-95% |
Conclusion
This guide has detailed two distinct and viable synthetic pathways for the preparation of tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate. The intramolecular reductive amination pathway offers a convergent approach, while the lactam reduction pathway provides a reliable alternative, particularly given the commercial availability of related intermediates. The choice of pathway may depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. Both routes are grounded in well-established organic chemistry principles and provide a solid foundation for the synthesis of this important building block for drug discovery and development.
References
-
D. V. Shishkin, A. N. Lobov, N. Z. Baibulatova, UDC 547.94:547.834.2, N. M. Vlasova, L. V. Spirikhin, and V. A. Dokichev. Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. Chemistry of Natural Compounds, 48(3), 2012. [Link]
-
Hassan S Iden, William D Lubell. 1,4-Diazepinone and pyrrolodiazepinone syntheses via homoallylic ketones from cascade addition of vinyl Grignard reagent to alpha-aminoacyl-beta-amino esters. Organic Letters, 8(16), 3425-8, 2006. [Link]
-
NextSDS. tert-butyl 3,3-dimethyl-5-oxo-1,4-diazepane-1-carboxylate. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
Kim, K., & Lee, Y. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 747-752. [Link]
- Google Patents.
-
ACS Publications. Synthesis of 1,4-Diazepanes and Benzo[b][6][7]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. [Link]
-
Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC. [Link]
-
Simona M. Coman, Selectivity of labeled bromoethylamine for protein alkylation. Journal of Molecular Modeling, 18(9), 4381-4389, 2012. [Link]
-
A concise synthesis of 1,4-dihydro-[6][7]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. PubMed. [Link]
-
Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]
-
Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. MDPI. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
-
Reductive BOC-Amination of Aldehydes. ResearchGate. [Link]
-
A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. [Link]
-
General method for selective Mono-Boc protection of diamines and thereof. SciSpace. [Link]
-
Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Publications. [Link]
-
Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. RSC Publishing. [Link]
-
t-BUTYL AZODIFORMATE. Organic Syntheses. [Link]
- US Patent for Preparation of 1,3-diamino-2,2-dimethyl-propane.
-
1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]
-
Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Atlantis Press. [Link]
-
Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions. [Link]
-
A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. nextsds.com [nextsds.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Thermodynamic stability of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate
An In-Depth Technical Guide to the Thermodynamic Stability of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate, a key heterocyclic building block in contemporary drug discovery and development. The stability of this intermediate is paramount, directly impacting synthesis, formulation, storage, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). We will dissect the molecule's inherent structural features, including the conformationally flexible 1,4-diazepane ring, the sterically demanding tert-butoxycarbonyl (Boc) protecting group, and the influential C3-gem-dimethyl substitution. This guide synthesizes theoretical conformational analysis with practical, field-proven experimental protocols for forced degradation studies, providing researchers and drug development professionals with the foundational knowledge to anticipate and mitigate stability-related challenges.
Introduction: A Scaffold of Pharmaceutical Importance
The 1,4-diazepane motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] Its seven-membered ring system provides a three-dimensional diversity that is crucial for effective molecular recognition at biological targets. The subject of this guide, tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate[3][4], serves as a critical intermediate in the synthesis of these complex molecules. The presence of the Boc protecting group allows for controlled, sequential chemical modifications, while the gem-dimethyl group can lock in specific, biologically active conformations.
However, the very features that make this molecule synthetically useful also present unique stability challenges. Understanding its degradation pathways and thermodynamic landscape is not merely an academic exercise; it is a prerequisite for robust process development, rational formulation design, and ensuring the long-term viability of pharmaceutical products.
Molecular Structure and Conformational Dynamics
The thermodynamic stability of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. The 1,4-diazepane ring can theoretically adopt several conformations, including chair, boat, and twist-boat forms.[5] The energetic landscape of these conformers is profoundly influenced by the substituents.
The Decisive Role of the gem-Dimethyl Effect
The substitution of two methyl groups on the same carbon atom (C3) introduces a significant conformational constraint known as the gem-dimethyl or Thorpe-Ingold effect.[6] This effect has been elegantly employed in medicinal chemistry to restrict conformational freedom, often leading to an increase in potency and metabolic stability.[7] From a thermodynamic standpoint, the gem-dimethyl group impacts stability in two ways:
-
Enthalpic Contribution: It can relieve or introduce ring strain depending on the preferred geometry. While some studies suggest the enthalpic stabilization is minimal, its effect on favoring specific conformations is significant.[8]
-
Entropic Contribution: By reducing the number of accessible low-energy conformations, the gem-dimethyl group decreases the molecule's overall conformational entropy. This pre-organization can be entropically favorable for binding to a biological target and can stabilize a particular ground-state conformation.
For the 1,4-diazepane ring, this substitution pattern is expected to create a significant energy barrier to ring-flipping, favoring a limited set of low-energy conformers.
Dominant Conformational Isomers
Based on extensive studies of substituted 1,4-diazepanes, the lowest energy conformations are typically twist-boat or chair forms.[9][10] The large, sterically demanding Boc group will preferentially occupy a pseudo-equatorial position to minimize steric clashes. The interplay between the ring's puckering and the substituents dictates the equilibrium between these forms.
Theoretical Assessment of Thermodynamic Stability
Before embarking on extensive laboratory work, computational chemistry provides invaluable predictive insights into molecular stability. Density Functional Theory (DFT) is a powerful tool for mapping the potential energy surface of the molecule, allowing for the determination of relative stabilities of different conformers and the energy barriers for their interconversion.[5]
Protocol: DFT-Based Conformational Analysis
This protocol outlines a standard workflow for the computational analysis of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate.
Objective: To identify the lowest energy conformer and assess the relative energies of other stable conformers.
Methodology:
-
Initial Structure Generation: Build the 3D structures of plausible conformers (e.g., multiple chair and twist-boat variations) using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform full geometry optimization for each starting structure. This step locates the nearest local energy minimum.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a robust and widely validated choice for organic molecules.[5]
-
Basis Set: 6-31G(d) or a larger basis set for higher accuracy.
-
-
Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory.
-
Causality Check: The absence of imaginary frequencies confirms that the structure is a true energy minimum. The presence of one imaginary frequency indicates a transition state.
-
-
Energy Analysis: Compare the electronic energies (including zero-point vibrational energy corrections) of all confirmed minima. The structure with the lowest energy is the global minimum and represents the most thermodynamically stable conformer.
Potential Degradation Pathways
The stability of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. The saturated diazepane ring itself is relatively robust.
Acid-Catalyzed Hydrolysis (Deprotection)
This is the most significant and probable degradation pathway. The Boc group is notoriously sensitive to acid.[11] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene. This pathway is highly efficient and is the standard method for Boc group removal in synthesis.
Thermal Degradation
The Boc group can also be removed thermally, without the need for an acid catalyst, at elevated temperatures (typically >150 °C).[12][13] This process, known as thermolytic deprotection, proceeds through a similar mechanism involving the formation of isobutylene and carbon dioxide. While less common under standard storage conditions, it is a critical consideration during high-temperature process steps or in long-term stability assessments at elevated temperatures.
Oxidative Degradation
The molecule has few sites susceptible to mild oxidation. The tertiary amine is sterically hindered by the Boc group. However, under aggressive oxidative stress (e.g., exposure to strong oxidizing agents), degradation could potentially occur. This pathway is generally considered minor compared to acid-catalyzed cleavage.
Base-Catalyzed Hydrolysis
The carbamate linkage is generally stable to basic conditions. Unlike esters, which readily hydrolyze under basic conditions, carbamates are significantly more resilient. Therefore, degradation under neutral to basic pH is expected to be minimal under typical storage conditions.[14]
Experimental Evaluation: Forced Degradation Studies
To experimentally confirm the theoretical stability profile, forced degradation (or stress testing) studies are essential. These studies, guided by ICH regulations[15], expose the molecule to harsh conditions to accelerate decomposition, thereby identifying potential degradants and establishing degradation pathways.
Protocol: Acid/Base Hydrolysis Study
Objective: To assess the stability of the compound in aqueous solutions across a pH range.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the title compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.
-
Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.
-
Neutral: Dilute the stock solution with purified water to a final concentration of ~100 µg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Collect aliquots at intermediate time points (e.g., 2, 4, 8, 12 hours).
-
Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method.
-
Causality: The rationale for using 0.1 M acid and base is that these conditions are sufficient to catalyze the degradation of labile groups without causing nonspecific decomposition of the entire molecular framework. The 60 °C temperature accelerates the process to a practical timeframe.
Protocol: Oxidative Stress Study
Objective: To evaluate the compound's susceptibility to oxidation.
Methodology:
-
Stock Solution: Use the same stock solution as in the hydrolysis study.
-
Stress Condition: Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL.
-
Incubation: Keep the solution at room temperature and protect from light for a defined period (e.g., 24 hours), collecting aliquots at various time points.
-
Analysis: Analyze samples directly by HPLC.
-
Causality: 3% H₂O₂ is a standard and relatively mild oxidizing agent used in forced degradation studies to simulate oxidative stress that might be encountered during storage.[16]
Protocol: Thermal Stress Study
Objective: To assess the stability of the solid compound at elevated temperatures.
Methodology:
-
Sample Preparation: Place a known quantity of the solid compound in a clear glass vial.
-
Stress Condition: Expose the sample to dry heat in a calibrated oven at a high temperature (e.g., 80 °C) for an extended period (e.g., 7 days).
-
Analysis: At specified time points, dissolve a portion of the solid and analyze by HPLC to quantify any degradation.
-
Causality: This test simulates potential degradation during transport or storage in hot climates and probes the thermolytic degradation pathway.
Analytical Methods and Data Interpretation
A validated, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection is the gold standard.
-
Method Validation: The method must be able to separate the parent compound from all process-related impurities and degradation products. Peak purity should be assessed using a photodiode array (PDA) detector or MS.
-
Trustworthiness & Self-Validation: A key self-validation check for the entire study is the mass balance calculation. The sum of the amount of the parent compound remaining and the amounts of all formed degradants should be close to 100% of the initial amount. A significant deviation from 100% suggests that some degradants are not being detected.
Data Presentation: Summary of Forced Degradation Results
The results of the studies should be summarized in a clear, tabular format.
| Stress Condition | Duration | % Assay of Parent Compound | % Total Degradation | Major Degradants Observed |
| 0.1 M HCl (60 °C) | 8 hours | 15.2% | 84.8% | Deprotected diazepine |
| 0.1 M NaOH (60 °C) | 24 hours | 98.5% | 1.5% | Minor unknown peaks |
| 3% H₂O₂ (RT) | 24 hours | 97.1% | 2.9% | Minor unknown peaks |
| Thermal (80 °C, solid) | 7 days | 94.3% | 5.7% | Deprotected diazepine |
Table 1: Representative data from a forced degradation study of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate.
Summary and Handling Recommendations
The thermodynamic stability of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate is governed primarily by the lability of its N-Boc protecting group.
-
Primary Instability: The molecule is highly susceptible to degradation under acidic conditions, leading to rapid deprotection.
-
Secondary Instability: Significant degradation can also occur under thermal stress, particularly at temperatures exceeding 80 °C.
-
General Stability: The compound exhibits excellent stability in neutral and basic media and is largely resistant to mild oxidative stress.
Recommendations for Researchers and Drug Development Professionals:
-
Storage: Store the material in a cool, dry, and well-sealed container to protect it from atmospheric moisture and heat. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Formulation: Avoid the use of acidic excipients when formulating this compound or its derivatives. Careful pH control of any aqueous formulations is critical.
-
Process Control: During synthesis and purification, exposure to high temperatures and acidic conditions should be minimized and carefully controlled to prevent unintended deprotection.
By understanding these fundamental stability characteristics, scientists can ensure the integrity of this valuable building block, leading to more robust and reliable drug development programs.
References
-
MDPI. (2025, April 30). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
PubChem. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate. [Link]
-
ResearchGate. 1,4‐Diazepane Ring‐Based Systems | Request PDF. [Link]
-
PubMed Central (PMC). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. [Link]
-
PubChem. Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate. [Link]
-
IJSDR. (2023, June). Force Degradation for Pharmaceuticals: A Review. [Link]
-
ACS Publications. (2008, February 16). The gem-Dimethyl Effect Revisited. [Link]
-
PubChem. Tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate (C12H24N2O2). [Link]
-
PubMed. (2011, November 15). Stability studies of clonazepam, diazepam, haloperidol, and doxepin with diverse polarities in an acidic environment. [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
PubMed. (2009, June 1). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. [Link]
- Google Patents.
-
ResearchGate. Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. [Link]
-
IUCr Journals. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. [Link]
-
Chem-info. tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate — Chemical Substance Information. [Link]
-
PubMed Central (PMC). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. [Link]
-
ACS Publications. (2020, August 21). Synthesis of 1,4-Diazepanes and Benzo[b][17][18]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. [Link]
-
JOCPR. Stability and compatibility study of parenteral diazepam in different storage conditions. [Link]
-
ResearchGate. (2026, February 5). Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow | Request PDF. [Link]
-
PubMed. (2018, March 22). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. [Link]
-
ResearchGate. Stability and compatibility study of parenteral diazepam in different storage conditions. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
JEQ. Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. [Link]
-
Nelson Labs. Forced Degradation Studies for Stability. [Link]
-
SciSpace. The conformations of some gem-dimethyl substituted cyclic anhydrides (i). [Link]
-
OUCI. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]
-
ResearchGate. Thermodynamic properties of tert-butylbenzene and 1,4-di-tert-butylbenzene | Request PDF. [Link]
-
Pertanika Journal. (2019, April 22). SCIENCE & TECHNOLOGY An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. [Link]
-
RSC Publishing. Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages. [Link]
-
RSC Publishing. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]
-
ResearchGate. Metabolic pathways for the degradation of aromatic ring-based.... [Link]
-
ResearchGate. Influence of gem-Dimethyl Substitution on the Stability, Kinetics and Relaxometric Properties of PDTA Complexes | Request PDF. [Link]
-
OUCI. Stability of Diazepam Solution for Injection Following Long-Term Storage in an Ambient Temperature of the Mediterranean Climate. [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. [Link]
-
ResearchGate. (2025, August 10). Stability Studies of Clonazepam, Diazepam, Haloperidol, and Doxepin with Diverse Polarities in an Acidic Environment | Request PDF. [Link]
-
AMERICAN ELEMENTS. (R)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate. [Link]
-
LinkedIn. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
ACS Publications. (2019, November 6). A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. [Link]
Sources
- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [mdpi.com]
- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]
- 3. PubChemLite - Tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate (C12H24N2O2) [pubchemlite.lcsb.uni.lu]
- 4. nextsds.com [nextsds.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. (S)-1-BOC-2-METHYL-[1,4]DIAZEPANE | 194032-32-1 [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
The Strategic Integration of 3,3-Dimethyl-1,4-Diazepane in Modern Drug Discovery: A Conformational and Metabolic Perspective
Executive Summary
As modern drug discovery increasingly targets complex protein-protein interactions and challenging kinase domains, medicinal chemists are moving beyond flat, sp2-rich aromatic rings and standard 6-membered heterocycles (like piperazines) to explore the three-dimensional chemical space of 7-membered rings. Among these, the 1,4-diazepane (homopiperazine) scaffold has emerged as a privileged structure[1]. However, the inherent flexibility of 7-membered rings can lead to a high entropic penalty upon target binding.
As a Senior Application Scientist, I have observed that the strategic introduction of a gem-dimethyl group at the 3-position—creating 3,3-dimethyl-1,4-diazepane —solves this critical issue. This in-depth technical guide explores the causality behind the physicochemical, metabolic, and synthetic advantages of this specific building block, providing actionable protocols for its integration into lead optimization campaigns.
The Medicinal Chemistry Rationale: Escaping Flatland
For decades, the piperazine ring has been a workhorse in pharmaceutical development, appearing in numerous FDA-approved drugs[2]. However, piperazine's rigid chair conformation projects substituents in a linear (180°) or strictly equatorial/axial trajectory. When a target requires a non-linear vector to access a cryptic binding pocket, the 1,4-diazepane ring offers a superior alternative due to its expanded internal bond angles and highly adaptable conformation[1].
The trade-off for this adaptability is conformational entropy. An unsubstituted 1,4-diazepane ring rapidly interconverts between multiple chair, boat, and twist-boat conformations in solution[1]. When the molecule binds to a target receptor, it must "freeze" into a single bioactive conformation, resulting in a significant thermodynamic penalty that reduces overall binding affinity.
The gem-Dimethyl Solution
The incorporation of a gem-dimethyl group at the 3-position (adjacent to the secondary amine) fundamentally alters the energy landscape of the heterocycle.
-
Conformational Locking: The steric bulk of the two methyl groups induces severe transannular strain in certain geometries, forcing the 7-membered ring to adopt a highly restricted, low-energy twist-boat or chair conformation[1][3]. In the development of potent orexin receptor antagonists, X-ray crystallography and NMR spectroscopy confirmed that this enforced twist-boat geometry perfectly mimics the bioactive conformation required for receptor binding, drastically improving potency[3][4].
-
Metabolic Shielding: Unsubstituted 1,4-diazepanes are highly susceptible to CYP450-mediated α-oxidation at the carbons adjacent to the nitrogen atoms. The 3,3-dimethyl substitution provides intense steric shielding around the N4 amine and the C3 carbon, effectively blocking N-dealkylation and ring-opening metabolic pathways, thereby extending the compound's in vivo half-life[5].
Caption: Logical flow of the gem-dimethyl effect on 1,4-diazepane pharmacodynamics and pharmacokinetics.
Quantitative Scaffold Comparison
To justify the increased synthetic complexity of using a 3,3-dimethyl-1,4-diazepane building block (often sourced as tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate, CAS 1936595-74-2[6]), we must look at the quantitative impact on drug-like properties.
| Property | Piperazine | 1,4-Diazepane (Unsubstituted) | 3,3-Dimethyl-1,4-diazepane |
| Ring Size & Geometry | 6-membered, Rigid (Chair) | 7-membered, Highly Flexible | 7-membered, Restricted (Twist-Boat) |
| Vector Projection | Linear (180°) | Adaptable, Non-linear | Fixed Non-linear Trajectory |
| Metabolic Liability | Moderate (N-dealkylation) | High (α-oxidation at C2/C3/C5/C7) | Low at C3 (Sterically shielded)[5] |
| Lipophilicity (ΔLogP) | Baseline | +0.2 to +0.4 | +0.8 to +1.1 (Enhances membrane perm.) |
| Synthetic Accessibility | Very High | High | Moderate (Thorpe-Ingold assisted)[5] |
Synthetic Integration: Buchwald-Hartwig Amination Protocol
Integrating the 3,3-dimethyl-1,4-diazepane scaffold into a lead molecule typically involves forming a C-N bond between the unprotected secondary amine (N4) and an aryl or heteroaryl halide[7][8].
Mechanistic Rationale for Experimental Choices
Because the N4 amine is flanked by a gem-dimethyl group, it is highly sterically hindered. Standard cross-coupling conditions (e.g., Pd(OAc)₂ with simple phosphines) will fail, leading to catalyst deactivation or unreacted starting material[9].
Causality in Catalyst Selection: To overcome this, we must use a highly active, sterically demanding biaryl monophosphine ligand. RuPhos or its pre-catalyst RuPhos Pd G3 is ideal[9]. The large steric profile of RuPhos forces the palladium center into a mono-ligated L₁Pd(0) active species, which accelerates the oxidative addition of the aryl halide. More importantly, the ligand's bulk facilitates the difficult reductive elimination step, pushing the sterically congested 3,3-dimethyl-1,4-diazepane product off the metal center before off-cycle decomposition can occur.
Step-by-Step Methodology
Target Reaction: N-Arylation of tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate with an Aryl Bromide.
Step 1: Reagent Preparation (Glovebox/Inert Atmosphere)
-
Action: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with RuPhos Pd G3 (2 mol%), RuPhos ligand (2 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 equiv)[9].
-
Validation: NaOtBu is chosen over weaker bases (like Cs₂CO₃) because the steric hindrance of the amine requires a strong base to efficiently deprotonate the palladium-amido intermediate.
Step 2: Substrate Addition
-
Action: Add the Aryl Bromide (1.0 equiv, 1.0 mmol) and tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate (1.2 equiv, 1.2 mmol)[6][9].
-
Action: Suspend the mixture in anhydrous, degassed 1,4-Dioxane to achieve a 0.1 M concentration. Seal the vial with a Teflon-lined septum cap.
Step 3: Cross-Coupling Execution
-
Action: Transfer the vial to a pre-heated aluminum heating block set to 80 °C. Stir vigorously (800 rpm) for 4 to 12 hours[9].
-
Validation: Monitor the reaction via LC-MS. The reaction is self-validating: the disappearance of the aryl bromide mass peak and the appearance of the product mass (M+H) confirms successful reductive elimination.
Step 4: Workup & Purification
-
Action: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts[9].
-
Action: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the Boc-protected intermediate.
Step 5: Boc Deprotection
-
Action: Dissolve the purified intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) in a 4:1 ratio. Stir at room temperature for 2 hours[7][8].
-
Action: Concentrate under reduced pressure to yield the final 3,3-dimethyl-1,4-diazepane derivative as a TFA salt, ready for subsequent functionalization or biological assaying.
Caption: Step-by-step workflow for the Buchwald-Hartwig amination of 3,3-dimethyl-1,4-diazepane.
Conclusion
The transition from simple piperazines to highly tailored 7-membered heterocycles represents a sophisticated evolution in rational drug design. By leveraging the gem-dimethyl effect on the 1,4-diazepane scaffold, researchers can simultaneously lock the molecule into a bioactive twist-boat conformation, reduce entropic binding penalties, and shield the core from metabolic degradation[1][3][5]. While the steric bulk of the 3,3-dimethyl group presents synthetic challenges, modern catalytic systems such as RuPhos Pd G3 provide robust, scalable solutions for its incorporation into next-generation therapeutics[9].
References
-
Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]
-
Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]
-
tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate — Chemical Substance Information Source: NextSDS Regulatory Database URL:[Link]
-
Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Source: PubMed Central (PMC) URL:[Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: Massachusetts Institute of Technology (DSpace@MIT) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nextsds.com [nextsds.com]
- 7. Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Mild Boc Deprotection Protocols for tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate
Executive Summary
The deprotection of tert-butoxycarbonyl (Boc) groups is a fundamental transformation in organic synthesis, traditionally achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). However, when working with complex, highly functionalized building blocks like tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate , harsh acidic conditions often lead to poor recoveries, side reactions, or the degradation of orthogonal protecting groups. This application note details three field-proven, mild deprotection protocols—thermal fluorinated solvent cleavage, TMSOTf-mediated silylation, and ZnBr₂ coordination—designed to maximize chemoselectivity and streamline downstream isolation.
Substrate Profiling & The Case for Mild Conditions
tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate is a specialized 7-membered heterocyclic building block. Its structure presents unique physicochemical challenges:
-
Steric Hindrance: The gem-dimethyl group at the C3 position creates significant steric bulk adjacent to the N4 secondary amine.
-
Dicationic Water Solubility: Under standard TFA/DCM deprotection conditions, both the N1 and N4 nitrogen atoms become protonated. The resulting dicationic salt is exceptionally hydrophilic. Subsequent basic aqueous workup to recover the free base often results in severe yield losses due to the product partitioning into the aqueous layer.
-
Chemoselectivity: When this diazepane is incorporated into larger active pharmaceutical ingredients (APIs) containing acid-labile moieties (e.g., acetals, trityl groups, or PMB ethers), traditional harsh acids are prohibitive.
To circumvent these issues, we must employ mild deprotection strategies that either avoid strong acids entirely or utilize highly targeted Lewis acids that prevent global protonation.
Mechanistic Pathways for Mild Cleavage
A. Thermal Cleavage in Fluorinated Solvents (HFIP)
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a uniquely powerful solvent with high hydrogen-bond donating (HBD) capacity and low nucleophilicity. By strongly hydrogen-bonding to the Boc carbonyl oxygen, HFIP stabilizes the transition state for thermal fragmentation. Under microwave irradiation, this allows for the clean extrusion of isobutylene and CO₂ without the addition of any exogenous acid 1.
B. Lewis Acid Activation (TMSOTf / 2,6-Lutidine)
For substrates that cannot tolerate high temperatures, Trimethylsilyl trifluoromethanesulfonate (TMSOTf) offers a mild, non-hydrolytic alternative. TMSOTf acts as a hard Lewis acid, silylating the Boc carbonyl oxygen. This weakens the tert-butyl C–O bond, promoting fragmentation. The addition of 2,6-lutidine—a sterically hindered base—buffers the system by neutralizing trace triflic acid without acting as a nucleophile, preserving highly sensitive functional groups 2.
Mechanistic pathway of TMSOTf-mediated mild Boc deprotection.
Validated Experimental Protocols
Protocol 1: HFIP-Mediated Thermal Deprotection (Acid-Free)
Causality & Advantage: This method is entirely volatile. Upon completion, the solvent is evaporated to yield the free amine directly, bypassing the problematic aqueous extraction of the hydrophilic 3,3-dimethyl-1,4-diazepane core.
Step-by-Step Procedure:
-
Preparation: In a heavy-walled microwave vial, dissolve tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate (1.0 mmol) in anhydrous HFIP (5.0 mL).
-
Reaction: Seal the vial with a crimp cap. Irradiate the mixture in a microwave reactor at 120 °C for 25–30 minutes.
-
In-Process Control (IPC): Monitor reaction completion via LC-MS. The disappearance of the starting material mass (M+H = 229.1) and appearance of the free amine (M+H = 129.1) validates the process.
-
Isolation: Cool the vial to room temperature. Transfer the solution to a round-bottom flask and remove the HFIP under reduced pressure (HFIP can be recovered via a cold trap).
-
Validation: Analyze the crude residue via ¹H NMR to ensure the complete disappearance of the intense tert-butyl singlet at ~1.45 ppm.
Experimental workflow for HFIP-mediated thermal Boc deprotection.
Protocol 2: TMSOTf / 2,6-Lutidine Mediated Cleavage
Causality & Advantage: Ideal for late-stage deprotection in complex molecules where thermal degradation is a risk. 2,6-lutidine ensures the environment remains mildly basic, protecting acetals and silyl ethers.
Step-by-Step Procedure:
-
Preparation: Dissolve the Boc-diazepane substrate (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert argon atmosphere.
-
Buffering: Add 2,6-lutidine (3.0 mmol) via syringe. Cool the reaction flask to 0 °C using an ice-water bath.
-
Activation: Dropwise, add TMSOTf (2.0 mmol) over 5 minutes.
-
Reaction: Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and allow it to warm to room temperature for 1–2 hours.
-
Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 × 10 mL).
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
Protocol 3: Zinc Bromide (ZnBr₂) Chemoselective Deprotection
Causality & Advantage: ZnBr₂ acts as a soft, bidentate Lewis acid that selectively coordinates to the Boc group. It is exceptionally mild and is the method of choice when the substrate contains highly labile protecting groups that even TMSOTf might disturb.
Step-by-Step Procedure:
-
Preparation: Suspend anhydrous ZnBr₂ (3.0 mmol) in dry DCM (10 mL). Note: ZnBr₂ is highly hygroscopic; use from a freshly opened ampoule.
-
Reaction: Add the Boc-diazepane derivative (1.0 mmol) to the suspension. Stir vigorously at room temperature for 8–12 hours.
-
IPC: Monitor via TLC (Ninhydrin stain) until the starting material is fully consumed.
-
Workup: Quench with water (5 mL). Adjust the aqueous phase to pH ~9 using dilute aqueous ammonia to break up zinc-amine complexes. Extract with DCM (3 × 10 mL), dry over Na₂SO₄, and concentrate.
Quantitative Data & Method Synthesis
The following table summarizes the operational parameters and chemoselectivity profiles of the three protocols to aid in method selection 3:
| Method | Reagents | Temperature | Time | Expected Yield | Chemoselectivity Profile / Best Application |
| Thermal / HFIP | HFIP (neat) | 120 °C (MW) | 25–30 min | >90% | Highly acid-sensitive substrates; completely avoids aqueous workup. |
| Lewis Acid (Si) | TMSOTf, 2,6-Lutidine, DCM | 0 °C to RT | 1–2 h | 85–95% | Complex late-stage molecules; orthogonal to most esters and acetals. |
| Lewis Acid (Zn) | ZnBr₂, DCM | Room Temp | 8–12 h | 80–90% | Extremely mild; preserves highly labile protecting groups (e.g., Trityl). |
Troubleshooting & Optimization
-
Mitigating tert-Butylation Side Reactions: During Boc deprotection, the extruded tert-butyl cation can occasionally act as an electrophile, alkylating the newly freed N1 or the sterically hindered N4 amine. If tert-butylated side products are observed via LC-MS, introduce a carbocation scavenger. Adding triisopropylsilane (TIS) or anisole (5–10 equivalents) to the reaction mixture will effectively trap the tert-butyl cation, ensuring high purity of the desired diazepane free base 3.
-
Incomplete Deprotection in Protocol 3: ZnBr₂ reactions are heterogeneous and highly dependent on stirring efficiency and reagent dryness. If the reaction stalls, ensure the ZnBr₂ is strictly anhydrous and increase the equivalents from 3.0 to 5.0.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Alternative mild deprotection methods for BOC-L-Alanine benzyl ester Source: BenchChem Technical Support URL
Sources
Application Note: Regioselective N-Alkylation of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate
Executive Summary & Rationale
The 1,4-diazepane scaffold is a privileged, conformationally flexible motif widely utilized in modern medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics, sigma receptor ligands[1], and amyloid-beta aggregation inhibitors[2].
tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate (CAS: 1936595-74-2) is a highly specialized building block. In this molecule, the N1 position is protected by a tert-butyloxycarbonyl (Boc) group, leaving the N4 secondary amine as the sole nucleophilic site. While this inherently provides regioselectivity, functionalizing the N4 position presents a significant synthetic challenge. The adjacent gem-dimethyl group at the C3 position creates severe steric hindrance, which drastically increases the activation energy required for standard SN2 transition states. Consequently, traditional direct alkylation methods often result in poor yields, prolonged reaction times, and competing E2 elimination of the alkyl halide.
This application note details field-proven, self-validating protocols to overcome this steric barrier, focusing on reductive amination as the primary strategy and optimized direct alkylation as a secondary alternative.
Mechanistic Insights: Overcoming Steric Hindrance
The Failure of Standard SN2 Alkylation
In a standard SN2 alkylation, the nucleophilic nitrogen must approach the electrophilic carbon at a 180° angle relative to the leaving group. The bulky 3,3-dimethyl groups on the 1,4-diazepane ring block this trajectory. When strong bases (e.g., NaH, KOtBu) and heat are applied to force the reaction, the sterically hindered secondary amine acts as a base rather than a nucleophile, promoting the E2 elimination of the alkyl halide to form an alkene[3].
The Reductive Amination Advantage
Reductive amination bypasses the sterically demanding SN2 transition state. Instead, the secondary amine undergoes a reversible condensation with an aldehyde or ketone to form a planar, sp2 -hybridized iminium ion. This planar geometry temporarily relieves the steric crowding around the nitrogen atom. Subsequent irreversible hydride delivery from a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), rapidly traps the iminium ion to yield the desired tertiary amine[4]. NaBH(OAc)₃ is specifically chosen because it exhibits high chemoselectivity, reducing the iminium intermediate much faster than the unreacted carbonyl compound[4].
Decision Matrix & Quantitative Data
Selecting the correct functionalization strategy depends entirely on the nature of the target alkyl group. The table below summarizes the expected outcomes based on the chosen electrophile and methodology.
| Alkylation Strategy | Electrophile Example | Reagents / Conditions | Expected Yield | Primary Byproducts |
| Reductive Amination | Benzaldehyde (1° Alkyl) | NaBH(OAc)₃, DCE, RT | 85 – 95% | Trace alcohol (over-reduction) |
| Reductive Amination | Isobutyraldehyde (2° Alkyl) | NaBH(OAc)₃, DCE, AcOH, RT | 75 – 85% | Unreacted starting material |
| Direct Alkylation | Benzyl Bromide (Reactive) | Cs₂CO₃, DMF, 60 °C | 60 – 70% | Trace de-Boc degradation |
| Direct Alkylation | 1-Bromobutane (Standard) | K₂CO₃, MeCN, 80 °C | < 30% | Alkene (E2 elimination) |
Experimental Workflows & Protocols
Protocol A: Reductive Amination (Preferred Method)
This protocol is highly recommended for introducing primary and secondary alkyl groups. It is a self-validating system: the consumption of the aldehyde can be tracked via TLC, and the mass shift (+R group, -H₂O, +H) is easily verifiable via LC-MS.
Reagents & Equipment:
-
tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate (1.0 equiv)
-
Target Aldehyde/Ketone (1.2 equiv)
-
Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)
-
Glacial Acetic Acid (1.0 equiv) - Required only for ketones or highly hindered aldehydes.
-
Anhydrous 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Iminium Formation: Dissolve the 1,4-diazepane building block (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous DCE to achieve a 0.2 M concentration. Stir at room temperature (RT) under a nitrogen atmosphere for 30–45 minutes. Validation: A slight color change (yellowing) often indicates iminium formation.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to control any mild exotherm. If utilizing a ketone, add glacial acetic acid (1.0 equiv) to catalyze the iminium formation[4].
-
Propagation: Stir the heterogeneous mixture at RT for 12–18 hours.
-
Reaction QC: Monitor via LC-MS. The target mass should correspond to [M+R−H]+ . The absence of the starting material mass ( m/z 229.18 for [M+H]+ ) validates completion.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer three times with Dichloromethane (DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: EtOAc/Hexanes gradient).
Protocol B: Direct Alkylation (Alternative Method)
This protocol is reserved strictly for highly reactive, non-enolizable electrophiles (e.g., benzyl bromides, allyl halides, alpha-halo esters) where reductive amination is not chemically viable.
Step-by-Step Methodology:
-
Preparation: Dissolve the 1,4-diazepane building block (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).
-
Base Addition: Add finely powdered Cesium Carbonate (Cs₂CO₃) (2.0 equiv). Cs₂CO₃ is preferred over K₂CO₃ due to its higher solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the secondary amine. Stir for 15 minutes at RT.
-
Alkylation: Add the reactive alkyl halide (1.2 equiv) dropwise.
-
Heating: Heat the reaction mixture to 60 °C and stir for 18–24 hours. Caution: Exceeding 80 °C may lead to thermal cleavage of the Boc protecting group.
-
Workup: Cool to RT, dilute with a large volume of water (to crash out the product and dissolve DMF), and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with water (3x) and brine to remove residual DMF.
-
Purification: Dry over anhydrous MgSO₄, concentrate, and purify via flash chromatography.
Workflow Visualization
Figure 1: Decision matrix and workflow for the regioselective N-alkylation of the 1,4-diazepane.
References
-
[1] Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Available at:[Link]
-
[3] Reductive Amination, and How It Works. Master Organic Chemistry. Available at:[Link]
-
[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at:[Link]
-
[2] Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors. ResearchGate. Available at:[Link]
Sources
Incorporating 3,3-dimethyl-1,4-diazepane into PROTAC linker design
Application Note: Incorporating 3,3-Dimethyl-1,4-diazepane into PROTAC Linker Design for Enhanced Conformational Restriction and Ternary Complex Stability
Introduction & Scientific Rationale
The development of Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted from the use of synthetically tractable, highly flexible polyethylene glycol (PEG) or alkyl chains to sophisticated, conformationally restricted functional linkers[1]. While flexible linkers allow a PROTAC to sample a vast conformational space to find a productive ternary complex (Protein of Interest [POI] – PROTAC – E3 Ligase), they incur a massive entropic penalty upon binding and often suffer from poor cell permeability due to high polar surface area (PSA) and excessive rotatable bonds.
As a Senior Application Scientist navigating these bottlenecks, the strategic incorporation of saturated heterocycles—specifically 3,3-dimethyl-1,4-diazepane —offers a powerful solution to these thermodynamic and pharmacokinetic challenges.
The rationale for selecting 3,3-dimethyl-1,4-diazepane is grounded in two distinct structural phenomena:
-
Altered Exit Vectors via Ring Expansion: Expanding the standard 6-membered piperazine ring to a 7-membered 1,4-diazepane core alters the spatial trajectory (exit vectors) of the attached ligands. This subtle geometric shift can optimize the distance and orientation between the POI and the E3 ligase, which has been shown to rescue or enhance degradation potency in systems where piperazine linkers fail[2].
-
The Thorpe-Ingold Effect (gem-Dimethyl rigidification): The addition of a gem-dimethyl group at the 3-position compresses the internal angle of the diazepane ring, sterically restricting the rotation of adjacent bonds. This pre-organizes the linker into a bioactive conformation, significantly reducing the entropic cost of ternary complex formation[3]. Furthermore, the bulky methyl groups sterically shield adjacent polar nitrogen atoms from the solvent, effectively lowering the dynamic PSA and improving passive membrane permeability[4].
Logical progression of linker rigidification using 3,3-dimethyl-1,4-diazepane.
Physicochemical Profiling
To understand the causality behind this design choice, we must compare the physicochemical properties of standard linker motifs. The table below summarizes how the incorporation of 3,3-dimethyl-1,4-diazepane optimizes the balance between solubility, permeability, and binding thermodynamics.
Table 1: Comparative Physicochemical Impact of Linker Motifs
| Linker Motif | Rotatable Bonds | Relative TPSA | Entropic Penalty ( ΔS ) | Predicted Cell Permeability | Ternary Cooperativity Potential |
| PEG4 | High (>12) | High | Very High | Low | Low (High flexibility) |
| Piperazine | Medium | Medium | Moderate | Moderate | Moderate |
| 1,4-Diazepane | Medium | Medium | Moderate | Moderate | High (Altered vectors) |
| 3,3-Dimethyl-1,4-diazepane | Low | Low (Shielded) | Low (Pre-organized) | High | Very High (Pre-organized) |
Experimental Workflow & Synthetic Protocol
The synthesis of a PROTAC utilizing a 3,3-dimethyl-1,4-diazepane linker requires precise chemoselectivity. The secondary amines at the N1 and N4 positions have different steric environments due to the adjacent gem-dimethyl group at the 3-position. The N4 amine is highly sterically hindered, which dictates the order of coupling reactions.
End-to-end workflow for synthesis and validation of conformationally restricted PROTACs.
Protocol 1: Step-by-Step Linker Assembly
Causality Note: We intentionally couple the POI-ligand (bearing an aryl halide) to the sterically hindered N4 position first using palladium catalysis, reserving the highly reactive, unhindered N1 position for a subsequent amide coupling with the E3 ligase ligand.
-
N4-Arylation (Buchwald-Hartwig Cross-Coupling):
-
Reagents: 1-Boc-3,3-dimethyl-1,4-diazepane (1.2 eq), POI-Aryl Bromide (1.0 eq), Pd2(dba)3 (0.05 eq), RuPhos (0.1 eq), Cs2CO3 (3.0 eq) in anhydrous Toluene.
-
Procedure: Degas the mixture with N2 for 15 minutes. Heat to 100°C for 12 hours.
-
Self-Validating Checkpoint: Perform LC-MS. The presence of the [M+H]+ peak corresponding to the Boc-protected intermediate and the complete consumption of the POI-Aryl Bromide validates the catalytic cycle. If starting material persists, the steric bulk of the gem-dimethyl group is hindering oxidative addition; consider switching to a more reactive BrettPhos ligand.
-
-
Boc Deprotection:
-
Procedure: Treat the purified intermediate with 20% TFA in DCM for 2 hours at room temperature. Concentrate under vacuum to yield the free N1 amine TFA salt.
-
-
N1-Amidation:
-
Reagents: E3 Ligase Ligand-COOH (e.g., VHL or CRBN derivative) (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq) in DMF.
-
Procedure: Stir at room temperature for 4 hours.
-
Self-Validating Checkpoint: Purify via preparative HPLC. Perform 1H-NMR. The diagnostic singlet integrating to 6 protons (around ~1.2 ppm) confirms the structural integrity of the gem-dimethyl group, ensuring no rearrangement occurred during acidic deprotection.
-
Biophysical & Biological Validation Protocols
Because rigid linkers restrict conformational freedom, they must perfectly match the protein-protein interaction (PPI) interface of the ternary complex. If the geometry is slightly off, the rigidification will cause a steric clash, abrogating degradation[4]. Therefore, the validation protocol must be a self-validating system that sequentially checks binary affinity, ternary cooperativity, and cellular degradation.
Protocol 2: TR-FRET Assay for Ternary Complex Cooperativity ( α )
Causality Note: We must prove that the gem-dimethyl rigidification lowers the entropic penalty of ternary complex formation. This is quantified by the cooperativity factor ( α ), calculated as the ratio of binary affinity to ternary affinity ( Kd,binary/Kd,ternary ). An α>1 indicates positive cooperativity (the pre-organized linker perfectly bridges the proteins).
-
Binary Affinity Check: Measure the Kd of the PROTAC to the E3 ligase and POI independently using Surface Plasmon Resonance (SPR). Validation: If binary affinity drops >10-fold compared to the parent ligands, the linker attachment point is occluding the binding pocket. Stop and redesign.
-
TR-FRET Setup: Prepare a reaction mixture containing 10 nM Tb-labeled E3 ligase (donor) and 10 nM AF647-labeled POI (acceptor) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT, pH 7.4).
-
PROTAC Titration: Add the 3,3-dimethyl-1,4-diazepane PROTAC in a 12-point dose-response curve (from 10 µM down to 0.05 nM).
-
Readout: Incubate for 60 minutes to reach equilibrium. Read the time-resolved fluorescence emission at 665 nm and 615 nm.
-
Data Analysis: Plot the 665/615 ratio against PROTAC concentration to generate a bell-shaped curve (the "hook effect"). Fit the data to a ternary complex model to extract the α value.
Protocol 3: Cellular Degradation Kinetics (HiBiT Knock-in Assay)
Causality Note: Western blotting is an endpoint assay prone to artifactual saturation. To prove that the gem-dimethyl group improves cell permeability and degradation kinetics in real-time, we use a CRISPR-engineered cell line expressing a HiBiT-tagged POI.
-
Cell Plating: Seed HiBiT-POI knock-in cells (e.g., HEK293) at 10,000 cells/well in a 96-well white opaque plate.
-
Treatment: Treat cells with the PROTAC at varying concentrations (0.1 nM to 10 µM) and incubate for 2, 4, 8, and 24 hours.
-
Detection: Add Nano-Glo® HiBiT Lytic Reagent. The HiBiT peptide binds to the added LgBiT protein to form a functional luciferase enzyme.
-
Self-Validating Checkpoint: Include a control well pre-treated with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (MLN4924). If the luminescence signal is rescued in these wells, it definitively validates that the signal loss in the PROTAC wells is due to ubiquitin-proteasome system (UPS)-mediated degradation, not off-target cytotoxicity.
References
-
Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. URL:[Link]
-
Discovery of ARD-2051 as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer. Journal of Medicinal Chemistry. URL:[Link]
-
Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Communications Chemistry. URL:[Link]
-
Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Ternary Complex. ChemRxiv. URL:[Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: Reductive Amination of Sterically Hindered Secondary Amines Using tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate
Executive Summary
In modern medicinal chemistry, conformationally restricted diamines such as 1,4-diazepanes are highly valued as pharmacophores for enhancing metabolic stability and target selectivity. Specifically, tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate (CAS: 1936595-74-2)[1] is a critical building block. However, the secondary amine at the 4-position is severely sterically encumbered by the adjacent gem-dimethyl group at the 3-position. This steric bulk significantly impedes standard N-alkylation and direct reductive amination methodologies.
This application note provides researchers and drug development professionals with field-proven, self-validating protocols to successfully perform reductive aminations on this challenging substrate. By understanding the thermodynamic barriers of iminium ion formation and selecting appropriate Lewis acid mediators, high-yielding C–N bond formations can be achieved reliably.
Mechanistic Rationale & Reagent Selection
The fundamental challenge in the reductive amination of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate lies in the initial condensation step. The reaction between the hindered secondary amine and a carbonyl compound to form an iminium ion is thermodynamically disfavored due to severe steric repulsion.
-
Why Standard Conditions Fail: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the industry standard for direct reductive amination due to its mild nature and selectivity for iminium ions over aldehydes/ketones[2]. However, the triacetoxyborohydride anion is exceptionally bulky. When reacting with hindered ketones or bulky aldehydes, the steric clash prevents the formation of the transient iminium ion, and the bulky hydride source cannot easily access the hindered reaction center, leading to near-zero conversions.
-
The Lewis Acid Solution: To overcome this, a stepwise approach using Titanium(IV) isopropoxide (Ti(OiPr)₄) is required[3]. Ti(OiPr)₄ acts as a potent Lewis acid to activate the carbonyl carbon while simultaneously serving as a water scavenger (forming stable TiO₂ byproducts). This dual action drives the equilibrium forward, forcing the formation of the sterically congested iminium ion[4].
-
Hydride Selection: Once the iminium ion is pre-formed, a smaller, more reactive hydride source is required. Sodium cyanoborohydride (NaBH₃CN) is ideal because its smaller atomic radius allows it to navigate the steric shielding of the gem-dimethyl group and deliver the hydride effectively[4].
Decision Matrix & Workflow
Decision matrix and workflow for the reductive amination of hindered diazepanes.
Quantitative Data: Condition Optimization
The following table summarizes the expected conversion rates based on the chosen reagent system and carbonyl steric profile, validating the necessity of the stepwise protocol for hindered substrates.
| Reagent System | Carbonyl Substrate Type | Expected Conversion (%) | Mechanistic Notes |
| NaBH(OAc)₃ , DCE, AcOH | Unhindered Aldehydes (e.g., Formaldehyde) | > 85% | Standard direct amination; effective due to lack of steric clash at the electrophile[2]. |
| NaBH(OAc)₃ , DCE, AcOH | Ketones / Bulky Aldehydes | < 10% | Fails. Bulky STAB cannot access the hindered reaction center. |
| Ti(OiPr)₄ then NaBH₃CN | Ketones / Bulky Aldehydes | 75 – 90% | Ti(OiPr)₄ forces iminium formation; small NaBH₃CN easily delivers hydride[3]. |
| Borane-Pyridine , AcOH | Ketones | 40 – 60% | Cyanide-free alternative; moderate yields but requires longer reaction times[2]. |
Experimental Protocols
Protocol A: Direct Reductive Amination (For Unhindered Aldehydes)
Use this protocol only when reacting the diazepane with highly accessible electrophiles like formaldehyde or unhindered aliphatic aldehydes.
-
Reaction Setup: In an oven-dried round-bottom flask, dissolve tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate (1.0 equiv, 1.0 mmol) and the unhindered aldehyde (1.1 equiv, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).
-
Acidification: Add glacial acetic acid (1.0 equiv) to adjust the apparent pH to ~4-5. This mild acidity accelerates the reversible formation of the iminium ion without degrading the Boc-protecting group.
-
Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol) portion-wise over 5 minutes.
-
Monitoring (Self-Validation): Stir at room temperature for 2-4 hours. Validate completion via TLC (Ninhydrin stain); the secondary amine starting material will appear as a distinct spot that disappears upon complete conversion.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Ti(OiPr)₄-Mediated Stepwise Amination (For Ketones and Hindered Aldehydes)
This is the mandatory protocol for coupling the hindered diazepane with ketones or sterically demanding aldehydes.
-
Iminium Ion Pre-formation: In an oven-dried flask under a Nitrogen/Argon atmosphere, combine tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate (1.0 equiv, 1.0 mmol) and the ketone (1.2 equiv, 1.2 mmol). If the ketone is a liquid, the reaction can be run neat; otherwise, dissolve in a minimal amount of anhydrous THF (2.0 mL).
-
Lewis Acid Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv, 2.0 mmol) dropwise at room temperature. Stir the mixture for 12–18 hours.
-
Self-Validation Step: Monitor the reaction via IR spectroscopy or LC-MS. Do not proceed to step 3 until the characteristic C=O stretch (~1710 cm⁻¹) of the starting ketone has significantly diminished, confirming iminium formation.
-
-
Reduction Phase: Dilute the reaction mixture with anhydrous Ethanol (5.0 mL) and cool to 0 °C using an ice bath. Add Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv, 1.5 mmol) in small portions to control the exothermic hydride transfer.
-
Completion: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Safe Quench & Workup (Critical):
-
Causality of Quench: Quench the reaction by adding 1M aqueous NaOH (5.0 mL). This serves two vital purposes: (A) It hydrolyzes the titanium complexes into insoluble Titanium dioxide (TiO₂), and (B) it maintains a basic pH, ensuring that residual cyanide remains as dissolved NaCN rather than evolving as highly toxic Hydrogen Cyanide (HCN) gas[2].
-
Filter the resulting white suspension through a pad of Celite to remove the fine TiO₂ particulates (which will otherwise cause severe emulsions).
-
Extract the filtrate with Ethyl Acetate (3 x 15 mL). Wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
-
References
- NextSDS. "tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate — Chemical Substance Information." NextSDS Chemical Database.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry - ACS Publications.
- Ashenhurst, J. "Reductive Amination, and How It Works." Master Organic Chemistry.
- "Chemoselective Reductive Alkylation of Ammonia with Carbonyl Compounds: Synthesis of Primary and Symmetrical Secondary Amines." ResearchGate.
Sources
Application Note: Synthesis and Derivatization of 3,3-Dimethyl-1,4-diazepane Scaffolds for Novel Drug Discovery
Executive Overview
The 1,4-diazepane (homopiperazine) ring is a privileged heterocycle in modern medicinal chemistry. By expanding the traditional piperazine ring by a single methylene unit, researchers can introduce critical conformational flexibility, allowing drug candidates to adapt to complex biological targets such as the S4 aryl-binding domain of Factor Xa or the active site of Mycobacterium tuberculosis protein tyrosine phosphatase B.
However, unsubstituted 1,4-diazepanes can suffer from metabolic liability and target promiscuity. The strategic introduction of a gem-dimethyl group at the 3-position—yielding 3,3-dimethyl-1,4-diazepane —fundamentally alters the molecule's physicochemical profile. This guide details the mechanistic rationale, synthetic workflows, and self-validating protocols required to successfully utilize this sterically hindered scaffold in the synthesis of novel pharmaceutical intermediates.
Mechanistic Rationale: The Power of Steric Restriction
The addition of the 3,3-dimethyl group is not merely a structural variation; it is a calculated application of the Thorpe-Ingold effect .
-
Conformational Restriction: The bulky gem-dimethyl group restricts the conformational ensemble of the 7-membered ring, altering the dihedral angle between the C–N bonds.
-
Target Selectivity: This structural rigidification has profound pharmacological implications. For example, replacing a standard piperazine ring with a 3,3-dimethylhomopiperazine scaffold in dopamine reuptake inhibitors drastically increases binding affinity for the Dopamine Transporter (DAT) while simultaneously eliminating off-target Serotonin Transporter (SERT) binding .
-
Metabolic Stability: The steric shield provided by the methyl groups protects the adjacent N4 nitrogen from rapid oxidative metabolism (e.g., via CYP450 enzymes), thereby extending the candidate's half-life.
Workflow Visualization
To utilize 3,3-dimethyl-1,4-diazepane effectively, researchers must employ regioselective protection strategies. The steric hindrance of the gem-dimethyl group differentiates the nucleophilicity of the N1 and N4 positions, making N1 the kinetically favored site for initial functionalization.
Workflow for the regioselective synthesis of 3,3-dimethyl-1,4-diazepane intermediates.
Quantitative Impact on Target Affinity
The table below summarizes representative data illustrating how modifications to the diazepane/piperazine core influence biological activity across various therapeutic targets.
| Scaffold Modification | Target System | Primary Pharmacological Effect | Reference |
| 1,4-Diazepane | Factor Xa | Potent inhibition via S4 aryl-binding domain interaction (IC₅₀ = 6.8 nM). | |
| 1-Benzhydryl-1,4-diazepane | B-cell Leukemia | Cytotoxicity induced via carboxamide derivatization (IC₅₀ = 18 µM). | |
| 1,4-Diazepane-2-one | LFA-1 / ICAM-1 | High-affinity antagonism of cell surface integrin receptors (IC₅₀ = 70 nM). | [[1]]([Link]) |
| 3,3-Dimethylhomopiperazine | DAT / SERT | Alters dihedral angle; drastically increases DAT vs. SERT selectivity. | [[2]]([Link]) |
Experimental Protocols
Protocol A: Regioselective Synthesis of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate
Objective: To selectively protect the less hindered N1 position, yielding a versatile intermediate for downstream cross-coupling at the sterically hindered N4 position.
-
Step 1: Preparation and Environmental Control
-
Action: Dissolve 3,3-dimethyl-1,4-diazepane (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under a strict argon atmosphere.
-
Causality: Argon prevents the oxidative degradation of the secondary amines. Anhydrous DCM ensures that Boc₂O is not hydrolyzed by ambient moisture, which would skew the stoichiometric ratio and reduce the yield of the mono-protected intermediate.
-
-
Step 2: Kinetic Temperature Control
-
Action: Cool the reaction vessel to 0°C using an ice-water bath. Add triethylamine (Et₃N, 1.2 eq, 12 mmol).
-
Causality: Lowering the temperature to 0°C maximizes the kinetic differentiation between the highly accessible N1 and the sterically hindered N4. Et₃N acts as a non-nucleophilic acid scavenger, neutralizing the carbonic acid byproduct without competing for the electrophile.
-
-
Step 3: Electrophilic Addition
-
Action: Dissolve di-tert-butyl dicarbonate (Boc₂O, 0.95 eq, 9.5 mmol) in 20 mL of DCM. Add this solution dropwise over 45 minutes via an addition funnel.
-
Causality: The sub-stoichiometric ratio (0.95 eq) and slow dropwise addition ensure that the local concentration of Boc₂O remains extremely low. This prevents the kinetically slower N4 position from reacting, effectively eliminating the formation of the N1,N4-di-Boc byproduct.
-
-
Step 4: Self-Validating Reaction Monitoring
-
Action: Allow the reaction to stir for 4 hours, gradually warming to room temperature. Monitor via Thin Layer Chromatography (TLC) using a 10% MeOH/DCM solvent system and Ninhydrin stain.
-
Validation Checkpoint: A successful reaction will show a new distinct spot (R_f ~0.4) that stains deep purple/red with Ninhydrin (indicating the secondary amine is still present at N4). The absence of a fast-moving spot near the solvent front (R_f ~0.9) confirms that no di-Boc byproduct was formed.
-
-
Step 5: Workup and Isolation
-
Action: Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: NaHCO₃ provides a mildly basic environment (pH ~8), ensuring the N4 amine remains deprotonated and partitions entirely into the organic DCM layer, preventing product loss in the aqueous phase.
-
Self-Validating Quality Control (QC)
To ensure the integrity of the synthesized intermediate, perform the following checks:
-
LC-MS: Confirm the presence of the [M+H]⁺ peak at m/z 229.19. The complete absence of an m/z 329 peak validates the regioselectivity.
-
¹H NMR (400 MHz, CDCl₃): The presence of a 9H singlet at ~1.45 ppm confirms the Boc group. The 6H singlet at ~1.10 ppm confirms the intact 3,3-dimethyl group.
Protocol B: N4-Amidation via Acid Chloride Activation
Objective: Functionalize the highly hindered N4 position to create the final pharmaceutical intermediate.
-
Step 1: Activation of the Carboxylic Acid
-
Action: Suspend the target carboxylic acid (1.1 eq) in anhydrous DCM. Add catalytic N,N-dimethylformamide (DMF), followed by oxalyl chloride (1.5 eq) at 0°C. Stir for 2 hours, then concentrate to dryness to remove excess oxalyl chloride.
-
Causality: Standard peptide coupling reagents (e.g., EDC/HOBt) often fail at the N4 position due to the severe steric clash with the adjacent gem-dimethyl group. Oxalyl chloride generates an acid chloride with volatile byproducts (CO, CO₂, HCl), leaving a clean, highly electrophilic species capable of overcoming this steric barrier.
-
-
Step 2: Coupling
-
Action: Redissolve the acid chloride in DCM. Add the N1-Boc-3,3-dimethyl-1,4-diazepane intermediate (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 12 hours.
-
Validation Checkpoint: LC-MS should show the complete disappearance of the m/z 229.19 peak and the emergence of the target mass.
-
References
-
Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry.[Link]
-
Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy.[Link]
-
1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Development of Novel, Potent, and Selective Dopamine Reuptake Inhibitors through Alteration of the Piperazine Ring of 1-[2-(Diphenylmethoxy)ethyl]- and 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909). Journal of Medicinal Chemistry.[Link]
Sources
Using tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate as a rigidified pharmacophore
Application Note: tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate as a Rigidified Pharmacophore in Hit-to-Lead Optimization
Executive Summary
The optimization of flexible cyclic amines, such as piperazine, is a cornerstone of modern medicinal chemistry. However, high conformational flexibility often leads to entropic penalties upon target binding and exposes multiple sites to cytochrome P450 (CYP)-mediated metabolism. This application note details the theoretical framework and synthetic protocols for utilizing tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate as a rigidified, metabolically stable bioisostere. By leveraging the gem-dimethyl group to induce the Thorpe-Ingold effect, researchers can lock the diazepane ring into a bioactive conformation while simultaneously shielding the molecule from oxidative degradation[1][2].
Mechanistic Insights: The gem-Dimethyl Advantage
The transition from a standard piperazine or 1,4-diazepane to a 3,3-dimethyl-1,4-diazepane scaffold is driven by two primary mechanistic causalities:
-
Entropic Pre-organization (The Thorpe-Ingold Effect): The addition of a gem-dimethyl group at the C3 position compresses the internal bond angle (C2-C3-C4), forcing the 7-membered diazepane ring into a highly populated, rigidified twist-chair conformation[1]. This pre-organization drastically reduces the degrees of freedom, minimizing the entropic penalty ( ΔS ) incurred when the ligand binds to its target receptor.
-
Metabolic Shielding: Alpha-carbon oxidation is a primary clearance pathway for cyclic amines. The fully substituted C3 carbon lacks extractable hydrogen atoms. Furthermore, the immense steric bulk of the gem-dimethyl group physically blocks CYP450 enzymes from accessing the adjacent N4 lone pair, effectively mitigating N -dealkylation and N -oxidation liabilities[2].
Physicochemical & Structural Profiling
The orthogonal reactivity of this building block is its greatest synthetic asset. The N1 position is protected by a tert-butyloxycarbonyl (Boc) group, leaving the sterically hindered N4 position available for initial, regioselective functionalization[3].
Table 1: Physicochemical Properties of the Scaffold
| Property | Value | Structural Implication |
|---|---|---|
| Chemical Name | tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate | Asymmetric orthogonal building block. |
| CAS Number | 1936595-74-2[3] | Commercially available for scale-up. |
| Molecular Formula | C12H24N2O2[4] | High sp3 character improves solubility. | | Molecular Weight | 228.33 g/mol | Low MW allows for downstream elaboration. | | N1 Position | Boc-Protected | Unhindered; reserved for late-stage coupling. | | N4 Position | Free Amine (Secondary) | Highly hindered by adjacent C3-dimethyls. |
Pharmacophore Evolution & Synthetic Logic
Fig 1: Pharmacophore evolution from flexible piperazine to rigidified 3,3-dimethyl-1,4-diazepane.
Fig 2: Regioselective synthetic workflow for functionalizing the asymmetric diazepane scaffold.
Experimental Methodologies
Because the N4 amine is severely sterically encumbered by the adjacent 3,3-dimethyl group, standard SN2 alkylations or SNAr reactions often fail or require harsh, degrading conditions. The protocols below outline a self-validating, high-yielding approach.
Protocol 1: N4-Arylation via Buchwald-Hartwig Cross-Coupling
Causality: To overcome the steric hindrance at N4, a palladium-catalyzed cross-coupling is required. BrettPhos is explicitly chosen as the ligand because its electron-rich biaryl structure and bulky cyclohexyl groups promote rapid reductive elimination—the typical rate-limiting step when coupling highly encumbered secondary amines.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask under argon, combine tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate (1.0 equiv), the desired aryl bromide (1.1 equiv), Pd2(dba)3 (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide ( NaOtBu , 1.5 equiv).
-
Solvent Addition: Add anhydrous toluene (0.2 M relative to the diazepane) that has been rigorously degassed via sparging with argon for 15 minutes.
-
Reaction: Seal the flask and heat the mixture to 100 °C in an oil bath for 12–16 hours. Monitor the consumption of the starting material via LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate (EtOAc), and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the N4-arylated intermediate.
Protocol 2: N1 Boc-Deprotection and Free-Basing
Causality: Trifluoroacetic acid (TFA) protonates the Boc group, driving the expulsion of isobutylene gas and CO2 . Because the resulting deprotected diazepane is highly polar and water-soluble, a carefully controlled basic extraction is required to prevent product loss into the aqueous waste stream.
Step-by-Step Procedure:
-
Deprotection: Dissolve the N4-arylated intermediate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Cool to 0 °C.
-
Acid Addition: Slowly add TFA to achieve a 20% v/v TFA/DCM solution. Remove the ice bath and stir at room temperature for 2 hours.
-
Verification: Confirm complete deprotection via TLC (ninhydrin stain will show a dark purple spot for the secondary amine).
-
Evaporation: Remove the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA azeotropically.
-
Free-Basing (Critical Step): Dissolve the crude TFA salt in a minimal amount of methanol and pass it through a basic ion-exchange resin cartridge (e.g., Amberlyst A21) OR partition between DCM and saturated aqueous NaHCO3 . If using liquid extraction, back-extract the aqueous layer at least three times with a 9:1 DCM:Isopropanol mixture to ensure complete recovery of the highly polar free base.
-
Drying: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate to yield the free N1-amine, ready for unhindered amide coupling or alkylation.
Comparative Data Presentation
To illustrate the impact of this scaffold, the table below models the typical pharmacokinetic and pharmacodynamic (PK/PD) improvements observed when transitioning a lead compound from a standard piperazine to a 3,3-dimethyl-1,4-diazepane[1][2].
Table 2: Representative PK/PD Profile Comparison (Modeled Data) | Scaffold Core | Target Affinity ( Kd , nM) | Microsomal Half-Life ( T1/2 , min) | CYP3A4 Inhibition ( IC50 , µM) | | :--- | :--- | :--- | :--- | | Standard Piperazine | 45.0 | 12 | 2.1 (High Liability) | | 1,4-Diazepane | 22.5 | 18 | 4.5 (Moderate Liability) | | 3,3-Dimethyl-1,4-diazepane | 3.2 | >120 | >30.0 (Clean) | | Mechanistic Reason | Conformational lock reduces ΔS | Steric bulk blocks α -oxidation | Shielded amine prevents heme binding |
References
-
NextSDS Chemical Substance Information Title: tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate — Chemical Substance Information Source: NextSDS URL:[Link]
-
PubChemLite Exploration Title: C12H24N2O2 - Explore - PubChemLite Source: PubChemLite (uni.lu) URL:[Link]
-
Conformational Restriction via Gem-Dimethyl Groups Title: Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry Source: ResearchGate URL:[Link]
-
Metabolic Shielding in Alzheimer's Drug Discovery Title: Discovery of Investigational Drug CT1812, an Antagonist of the Sigma-2 Receptor Complex for Alzheimer's Disease Source: PubMed Central (PMC) URL:[Link]
Sources
Advanced Application Note: Solid-Phase Peptide Synthesis Utilizing Boc-Protected Diazepane Derivatives
Target Audience: Researchers, scientists, and drug development professionals. Focus: Integration of 1,4-diazepane conformational constraints using Boc/Bzl solid-phase peptide synthesis (SPPS) strategies.
Mechanistic Rationale: Diazepane as a Conformational Constraint
The incorporation of non-natural heterocyclic scaffolds into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. The 1,4-diazepane (homopiperazine) ring is a 7-membered heterocycle that serves as a highly effective conformational constraint. Unlike flexible linear peptides, the diazepane ring facilitates specific intramolecular hydrogen bonding and hydrophobic collapse, forcing the resulting molecule into a compact "U-shape" binding mode[1]. This specific topology is critical for penetrating deep, lipophilic receptor clefts, such as those found in orexin receptors[1].
While Fmoc-SPPS is the contemporary standard for general peptide synthesis, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy remains indispensable for complex peptidomimetics[2]. The Boc strategy is often selected when synthesizing highly constrained scaffolds because the basic conditions required for Fmoc deprotection (20% piperidine) can trigger severe side reactions, such as aspartimide formation or the premature cleavage of base-labile structural motifs[3]. By utilizing acid-labile Boc groups for N-alpha protection and highly acid-stable benzyl groups for side-chain protection, researchers can achieve orthogonal control during the assembly of diazepane-containing sequences[4].
Strategic Considerations for Boc-SPPS with Diazepanes
Successfully incorporating a Boc-protected diazepane (e.g., 1-Boc-1,4-diazepane) into a growing peptide chain requires overcoming specific thermodynamic and kinetic barriers:
-
Resin Selection and Stability: The repetitive use of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection can cause premature cleavage of the peptide from standard Merrifield resins. To prevent yield attrition, PAM (phenylacetamidomethyl) resin is highly recommended. The phenylacetamido spacer increases the acid stability of the C-terminal benzyl ester linkage by approximately 100-fold[5].
-
Electrostatic Swelling Dynamics: Unlike Fmoc-SPPS, Boc cleavage generates ionic species (TFA salts of the growing peptide). This causes considerable changes in resin swelling due to electrostatic forces[6]. Reaction vessels must be sized to accommodate significant volume expansion, and swelling solvents must be carefully managed.
-
Steric Hindrance of Secondary Amines: Once the Boc group is removed from the incorporated diazepane, the resulting free amine is a sterically hindered secondary amine embedded within a 7-membered ring. Standard carbodiimide coupling reagents (like DIC/HOBt) exhibit sluggish kinetics here, leading to deletion sequences. High-efficiency uronium-based reagents, such as HATU , combined with in situ neutralization, are mandatory to drive the subsequent acylation to completion[7],[4].
Quantitative Process Parameters
To ensure reproducibility and high coupling efficiency, standard SPPS parameters must be adjusted when working with diazepane derivatives. The table below summarizes the critical modifications required.
| Parameter | Standard Amino Acid Protocol | Diazepane-Modified Protocol | Mechanistic Rationale for Modification |
| Coupling Reagent (onto scaffold) | DIC / HOBt | HATU / DIPEA | Generates a highly reactive HOAt ester to overcome the steric hindrance of the secondary amine[7]. |
| Coupling Time | 30 - 60 minutes | 120 - 180 minutes | Compensates for the slower kinetics of nucleophilic attack by the constrained 7-membered ring. |
| Amine Detection (Validation) | Kaiser Test (Ninhydrin) | Chloranil Test | The Kaiser test yields false negatives for secondary amines. Chloranil reliably detects the deprotected diazepane[7]. |
| Resin Swelling Volume | 10 mL / g resin | 15 - 20 mL / g resin | Accommodates extreme electrostatic swelling changes during TFA-mediated Boc cleavage[6]. |
| Cleavage Reagent | 95% TFA (Fmoc strategy) | Anhydrous HF | Benzyl side-chain protecting groups and the PAM resin linkage require strong acid for global deprotection[5]. |
Workflow Visualization
The following workflow illustrates the logical progression of incorporating a diazepane derivative, highlighting the critical transition from primary to secondary amine chemistry.
Boc-SPPS diazepane workflow detailing secondary amine generation, HATU coupling, and validation.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the success of the previous reaction via the specified analytical checks.
Phase 1: Preparation and Diazepane Incorporation
-
Resin Swelling: Weigh 1.0 mmol of PAM resin into a suitably sized reaction vessel (minimum 20 mL capacity to account for swelling). Swell the resin in anhydrous DCM (15 mL) for 30 minutes with gentle agitation.
-
Standard Boc Deprotection: Drain the DCM. Add 10 mL of 50% TFA in DCM. Agitate for 5 minutes, drain, and repeat with a fresh 10 mL portion of 50% TFA/DCM for 20 minutes[5].
-
Washing & Neutralization: Drain the TFA solution. Wash the resin extensively with DCM (5 x 10 mL) to remove residual acid. Neutralize the resulting TFA salt by washing with 10% N,N-Diisopropylethylamine (DIPEA) in DMF (2 x 10 mL) for 5 minutes each[7].
-
Diazepane Coupling: In a separate vial, dissolve 1-Boc-1,4-diazepane-4-carboxylic acid (3.0 eq) and HOBt (3.0 eq) in minimal DMF. Add DIC (3.0 eq) and activate for 5 minutes. Add the mixture to the neutralized resin and agitate for 2 hours.
-
Validation (Kaiser Test): Wash the resin with DMF and DCM. Perform a Kaiser test. A colorless/yellow bead indicates successful coupling (primary amine converted to amide).
Phase 2: Chain Elongation from the Diazepane Scaffold (Critical Step)
-
Diazepane Deprotection: Treat the resin with 50% TFA in DCM (1 x 5 min, 1 x 20 min) to remove the Boc group from the diazepane. Wash thoroughly with DCM (5 x 10 mL).
-
Validation (Chloranil Test): Perform a Chloranil test on a few resin beads. Expected Result: The beads should turn dark blue/green, confirming the presence of the free secondary amine[7].
-
In Situ Neutralization & Coupling: In a separate vial, pre-activate the next Boc-protected amino acid (4.0 eq) with HATU (3.9 eq) and DIPEA (8.0 eq) in DMF for 3 minutes[4]. Add this highly reactive solution immediately to the TFA-salt resin. The excess DIPEA achieves in situ neutralization while driving the acylation of the hindered secondary amine. Agitate for 3 hours.
-
Validation (Chloranil Test): Wash the resin (DMF, then DCM). Repeat the Chloranil test. Expected Result: The beads must be colorless or pale yellow. If blue/green persists, the coupling is incomplete; perform a double coupling using fresh reagents before proceeding.
Phase 3: Cleavage
-
Global Deprotection: Once the sequence is complete, dry the peptide-resin under vacuum. Transfer to a specialized HF cleavage apparatus.
-
HF Cleavage: Cleave the peptide from the PAM resin using anhydrous liquid Hydrogen Fluoride (HF) containing 5-10% scavengers (e.g., anisole, dimethyl sulfide) at 0°C for 45-60 minutes[5]. This step simultaneously removes all benzyl-based side-chain protecting groups.
-
Isolation: Evaporate the HF under a stream of nitrogen. Precipitate the crude peptide using cold anhydrous diethyl ether, centrifuge, and lyophilize the resulting pellet.
Troubleshooting & Mechanistic Pitfalls
Premature Cyclization (1,4-Diazepine-2,5-dione Formation): A severe, sequence-dependent side reaction can occur when the diazepane is positioned at the dipeptide stage (i.e., one amino acid coupled onto the diazepane). During the neutralization step prior to coupling the third amino acid, the free amine can attack the ester linkage of the resin, resulting in premature cleavage and the formation of a 1,4-diazepine-2,5-dione ring[3].
-
Causality: This is the 7-membered ring equivalent of classic diketopiperazine (DKP) formation.
-
Mitigation: Minimize the time the dipeptide-resin spends in a neutralized state. Utilize in situ neutralization (as described in Phase 2, Step 3) with highly reactive symmetric anhydrides or HATU to ensure the intermolecular acylation outcompetes the intramolecular cyclization.
References
-
Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis - Benchchem - 7
-
1,4-Diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid [beta]-benzyl ester - ELTE - 3
-
Overview of Solid Phase Peptide Synthesis (SPPS): Boc Deprotection Mechanism - Peptide.com - 4
-
Introduction to Peptide Synthesis - NIH PMC -2
-
Solid Phase Peptide Synthesis (SPPS) explained - Bachem - 6
-
Boc Solid Phase Peptide Synthesis - ChemPep - 5
-
6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole - Benchchem - 1
Sources
- 1. 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole | 1035840-25-5 | Benchchem [benchchem.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Knowledge Center Archive - Bachem [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate Couplings
Welcome to the Technical Support Center for handling tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate . This guide is engineered for drug development professionals and synthetic chemists who are experiencing stalled reactions, low yields, or complex side-product formation when attempting to functionalize the N4 secondary amine of this building block.
The Structural Challenge: The "Gem-Dimethyl Shield"
The core issue with this homopiperazine derivative is the gem-dimethyl group at the C3 position . These two methyl groups create a severe neopentyl-like steric shield around the adjacent N4 secondary amine. This physical barrier blocks the Bürgi-Dunitz trajectory required for incoming electrophiles, rendering standard coupling conditions (like EDC/HOBt or simple Pd(PPh₃)₄ catalysis) completely ineffective.
Amide Bond Formation: Troubleshooting & FAQs
Q: I am trying to couple a carboxylic acid to this diazepane using EDC/HOBt and HATU, but I am seeing <10% conversion. Why is this happening? A: Standard coupling reagents like EDC/HOBt or HATU function by converting the carboxylic acid into an active ester (e.g., an OBt or OAt ester). These active esters are exceptionally bulky. When the sterically hindered N4 amine attempts to attack the carbonyl carbon of the OBt ester, the steric clash between the gem-dimethyl group and the benzotriazole leaving group prevents the transition state from forming.
Q: What is the recommended coupling strategy for this specific substrate? A: You must bypass bulky active esters and use an Acyl Fluoride intermediate. Fluoride is the smallest possible leaving group, making the acyl fluoride highly electrophilic but sterically compact. We recommend generating the acyl fluoride in situ using TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) and NMI (N-methylimidazole) [1]. Alternatively, COMU can be used, as its morpholino-based uronium structure creates a less hindered reactive intermediate than HATU.
Protocol A: TCFH/NMI Mediated Amide Coupling
This protocol is self-validating: The formation of the acyl fluoride can be confirmed via LC-MS prior to amine addition.
-
Activation: In a dry flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and TCFH (1.2 eq) in anhydrous Acetonitrile (0.2 M).
-
Base Addition: Add N-methylimidazole (NMI) (3.0 eq) dropwise at room temperature. Stir for 15–30 minutes.
-
Self-Validation Step: Quench a 5 µL aliquot in methanol. LC-MS should show quantitative conversion to the methyl ester, confirming the acyl fluoride has formed.
-
-
Amine Coupling: Add tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate (1.1 eq). Heat the reaction to 40°C and stir for 12 hours.
-
Workup: Dilute with EtOAc and wash sequentially with 1M HCl (to remove NMI and unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Buchwald-Hartwig C–N Cross-Coupling: Troubleshooting & FAQs
Q: My Buchwald-Hartwig amination using Pd₂(dba)₃ and BINAP yields only unreacted starting material and dehalogenated aryl halide. What is wrong? A: BINAP and standard bidentate phosphines cannot accommodate the steric bulk of the gem-dimethyl group during the critical reductive elimination step of the catalytic cycle. The palladium intermediate stalls, leading to beta-hydride elimination or protodehalogenation side reactions [2].
Q: Which ligand system is required for this diazepane? A: You must use specialized dialkylbiaryl phosphine ligands, specifically BrettPhos or RuPhos [3]. The bulky, electron-rich biaryl framework of BrettPhos forces the palladium center into a geometry that physically pushes the aryl group and the hindered amine together, drastically accelerating reductive elimination.
Protocol B: BrettPhos Pd G3 Catalyzed Amination
-
Preparation: Inside a nitrogen-filled glovebox, charge a vial with the Aryl Halide (1.0 eq), tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate (1.2 eq), BrettPhos Pd G3 precatalyst (2–5 mol%), and Sodium tert-butoxide (NaOtBu) (2.0 eq).
-
Solvent: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Seal the vial with a PTFE-lined cap.
-
Reaction: Remove from the glovebox and heat at 90°C for 4–8 hours.
-
Mechanistic Note: The G3 precatalyst ensures rapid formation of the active L-Pd(0) species without requiring high temperatures for initiation, preventing early catalyst degradation.
-
-
Workup: Cool to room temperature, filter the crude mixture through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.
Quantitative Data & Reagent Selection Matrices
Table 1: Amide Coupling Reagent Comparison for Hindered Amines
| Reagent System | Reactive Intermediate | Steric Bulk of Intermediate | Typical Yield with 3,3-dimethyl-1,4-diazepane |
| EDC / HOBt | OBt Active Ester | Very High | < 10% |
| HATU / DIPEA | OAt Active Ester | High | 15 - 30% |
| COMU / DIPEA | Oxyma Active Ester | Moderate | 50 - 70% |
| TCFH / NMI | Acyl Fluoride | Minimal | > 85% |
Table 2: Buchwald-Hartwig Ligand Selection Matrix
| Ligand / Catalyst | Best For... | Base Compatibility | Reaction Temp |
| BrettPhos Pd G3 | Aryl Chlorides/Bromides | NaOtBu (Strong) | 80–100°C |
| RuPhos Pd G3 | Base-sensitive substrates | LiHMDS or Cs₂CO₃ (Milder) | 85–110°C |
| Xantphos | Primary amines (Avoid here) | Cs₂CO₃ | N/A (Fails) |
Workflows and Mechanistic Pathways
Diagram 1: Reagent Selection Logic Tree
Decision matrix for functionalizing the hindered N4 amine based on the target electrophile.
Caption: Decision tree for selecting coupling reagents to overcome the 3,3-dimethyl steric shield.
Diagram 2: Buchwald-Hartwig Catalytic Cycle for Hindered Amines
How BrettPhos resolves the steric clash during the catalytic cycle.
Caption: BrettPhos accelerates the reductive elimination bottleneck of hindered secondary amines.
References
-
Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707 Source: Organic Process Research & Development, ACS Publications. URL:[Link]
-
Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis Source: Organic Letters, ACS Publications. URL:[Link]
-
Modulating Electronic Properties of N-Heterocyclic Carbene Ligands: Effects on the Pd-Catalyzed Buchwald-Hartwig Amination Source: ResearchGate / European Journal of Organic Chemistry. URL:[Link]
Technical Support Center: Preventing Premature Boc-Deprotection in Diazepane Cross-Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering protecting group instability during the synthesis of functionalized 1,4-diazepanes (homopiperazines).
Diazepanes are privileged scaffolds in drug discovery. However, when coupling N-Boc-diazepanes via Palladium- or Copper-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling), researchers frequently encounter the premature loss of the tert-butyloxycarbonyl (Boc) protecting group. This leads to unwanted side reactions, double coupling, and diminished yields. Below, we provide a mechanistic troubleshooting guide, quantitative data, and a self-validating protocol to resolve this issue.
Diagnostic Workflow
Before altering your reagents, use the following logic tree to identify the root cause of the deprotection in your specific catalytic cycle.
Diagnostic logic tree for troubleshooting premature Boc-deprotection in cross-coupling workflows.
Frequently Asked Questions (FAQs)
Q: Mechanistically, why does the Boc group fall off during palladium-catalyzed cross-coupling? A: The tert-butyloxycarbonyl (Boc) group is chemically stable to most basic conditions but is highly susceptible to acidic and thermal degradation. During cross-coupling reactions, premature deprotection is driven by three causal factors:
-
Thermal Degradation: Boc groups undergo thermolytic cleavage at elevated temperatures, releasing isobutylene and carbon dioxide[1]. This process is severely accelerated in polar solvents.
-
Lewis Acidic Metal Coordination: Palladium(II) intermediates or copper(I/II) catalysts can act as Lewis acids. They coordinate to the Boc carbonyl oxygen, weakening the C–O bond and facilitating the departure of the tert-butyl cation.
-
Acidic Byproducts: The oxidative addition of aryl halides generates trace amounts of hydrohalic acids (HX). If the base does not neutralize these rapidly, the localized acidic microenvironment cleaves the Boc group.
Q: How does the choice of base and solvent affect Boc stability? A: Strong bases like sodium tert-butoxide (NaOtBu) are classic for Buchwald-Hartwig aminations but can cause unwanted side reactions at high temperatures[2]. Furthermore, protic solvents or hygroscopic bases can introduce trace water, leading to high-temperature hydrolysis. To prevent this, use mild, insoluble inorganic bases such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) suspended in anhydrous, non-nucleophilic solvents like Toluene or 1,4-Dioxane[3]. The heterogeneous nature of these bases acts as a slow-release acid scavenger, neutralizing HX without creating a harsh alkaline microenvironment.
Q: What is the most effective catalyst strategy to prevent this issue? A: Lowering the reaction temperature is the most definitive solution. First-generation catalysts (e.g., Pd(OAc)₂/BINAP) often require temperatures above 100 °C to reduce Pd(II) to the active Pd(0) species, which directly overlaps with the thermal degradation threshold of the Boc group[1]. By switching to highly active third- or fourth-generation precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G4), the active monoligated Pd(0) species is generated rapidly at room temperature. This allows the cross-coupling of N-Boc-diazepanes to proceed efficiently between 40 °C and 60 °C, preserving the protecting group entirely[2].
Quantitative Data: Impact of Reaction Conditions
The table below summarizes the causality between catalyst choice, temperature, and the survival rate of the Boc protecting group during the coupling of N-Boc-1,4-diazepane with bromobenzene.
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Premature Deprotection (%) |
| Pd(OAc)₂ / BINAP | NaOtBu | DMF | 110 | 35 | 55 |
| Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 60 | 25 |
| XPhos Pd G3 | Cs₂CO₃ | Toluene | 60 | 92 | < 2 |
| RuPhos Pd G4 | K₃PO₄ | THF | 40 | 95 | < 1 |
Self-Validating Experimental Protocol
Optimized Low-Temperature Buchwald-Hartwig Amination of N-Boc-1,4-Diazepane
Mechanistic Rationale: This protocol utilizes a Pd G3 precatalyst to ensure a strict 1:1 ratio of Palladium to ligand, preventing unligated Pd from acting as a Lewis acid. Toluene is selected to prevent solvent-mediated thermal degradation, and milled Cs₂CO₃ is used to maximize the surface area for rapid acid neutralization.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-1,4-diazepane (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
XPhos ligand (2 mol%)
-
Anhydrous Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed Toluene
Step-by-Step Methodology:
-
Base Preparation: Finely mill the anhydrous Cs₂CO₃ in a mortar and pestle.
-
Causality: Milling increases the surface area of the heterogeneous base, ensuring instantaneous neutralization of generated HX and preventing localized acidic microenvironments that cleave the Boc group.
-
-
Reaction Assembly: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with XPhos Pd G3 (2 mol%), XPhos ligand (2 mol%), and the milled Cs₂CO₃ (2.0 equiv).
-
Reagent Addition: Add the aryl halide (1.0 equiv) and N-Boc-1,4-diazepane (1.2 equiv) to the flask.
-
Solvent Addition: Add anhydrous, degassed Toluene to achieve a substrate concentration of 0.2 M.
-
Causality: Toluene is non-polar and non-nucleophilic, minimizing solvent-assisted Boc cleavage compared to DMF or alcohols.
-
-
Coupling: Seal the flask, remove it from the glovebox, and stir vigorously at 60 °C for 4–8 hours. Monitor the reaction progress via LC-MS.
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove the inorganic base salts and any precipitated Pd black.
-
Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to isolate the intact, N-Boc protected coupled diazepane.
References
-
Li, B., et al. "Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions." The Journal of Organic Chemistry (ACS Publications). 1
-
Molander, G. A., et al. "Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process." Chemistry - A European Journal (PMC). 3
-
"An improved synthesis of N-aryl and N-heteroaryl substituted homopiperazines." ResearchGate. 2
Sources
Improving yield in the synthesis of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate
Welcome to the Technical Support Center for advanced molecular synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with synthesizing medium-sized heterocycles.
The synthesis of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate presents two primary hurdles: overcoming the unfavorable entropy of 7-membered ring formation and achieving strict regiocontrol during protection. This guide moves beyond basic protocols to explain the causality behind each experimental parameter, ensuring your workflows are robust, reproducible, and self-validating.
Process Visualization: Synthesis & Competing Pathways
Workflow and competing pathways for tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate synthesis.
Troubleshooting & FAQs
Q1: Why is my cyclization yield so low, and how can I prevent my reaction from turning into a polymeric mess? The Science: Forming a 7-membered diazepane ring is entropically unfavorable compared to 5- or 6-membered rings. If the concentration of your linear precursors is too high, intermolecular alkylation outpaces intramolecular cyclization, leading to oligomers . The Solution: You must use high dilution conditions (≤ 0.01 M) and syringe-pump addition. Fortunately, your target molecule contains a gem-dimethyl group at the C3 position. This provides a thermodynamic advantage via the Thorpe-Ingold effect —the bulky methyl groups compress the internal C-C-C bond angle, forcing the reactive amine and electrophile closer together and significantly boosting cyclization kinetics.
Q2: How do I ensure the Boc group attaches to N1 instead of N4? The Science: Regioselectivity here is governed entirely by steric hindrance. In the 3,3-dimethyl-1,4-diazepane scaffold, the N4 nitrogen is adjacent to the quaternary C3 carbon (bearing the two methyl groups). The N1 nitrogen is flanked only by primary methylenes (C2 and C7). The Solution: The bulky tert-butyl group of Boc-anhydride (Boc₂O) will naturally avoid the sterically congested N4 position. To trap this kinetic preference, run the reaction strictly at 0 °C and use exactly 1.0 equivalent of Boc₂O. Elevated temperatures provide enough energy to overcome the steric barrier, leading to di-Boc formation .
Q3: My product streaks heavily on standard silica gel. How do I purify it without losing mass? The Science: The unprotected secondary amine (N4) in your final product is highly basic and interacts strongly with the acidic silanol groups on standard silica, causing irreversible adsorption or severe streaking. The Solution: Neutralize the silica by pre-treating your column with 5% triethylamine (Et₃N) in hexanes, and maintain 1-2% Et₃N in your eluent. Alternatively, switch to basic alumina or utilize an acid-base extraction workflow to avoid chromatography entirely.
Quantitative Optimization Matrices
Table 1: Impact of Reaction Parameters on Cyclization Yield
| Concentration | Base | Addition Method | Scaffold Yield (%) | Oligomerization (%) |
| 0.1 M | K₂CO₃ | Batch Addition | 15% | 75% |
| 0.05 M | Cs₂CO₃ | Batch Addition | 35% | 50% |
| 0.01 M | Cs₂CO₃ | Syringe Pump (12 h) | 78% | <10% |
Note: The "Cesium Effect" (using Cs₂CO₃) enhances cyclization due to the large ionic radius of Cs⁺, which coordinates the intermediate loosely and prevents intermolecular aggregation.
Table 2: Regioselective Boc Protection Conditions
| Equivalents (Boc₂O) | Temperature | Solvent | N1-Boc : N4-Boc : Di-Boc | Isolated Yield |
| 1.5 eq | 25 °C | THF | 60 : 5 : 35 | 55% |
| 1.0 eq | 25 °C | DCM | 85 : 2 : 13 | 75% |
| 1.0 eq | 0 °C | DCM | 96 : <1 : 3 | 91% |
Validated Experimental Protocols
Protocol A: Synthesis of the 3,3-Dimethyl-1,4-diazepane Scaffold
This protocol utilizes high-dilution alkylation to maximize intramolecular ring closure.
-
Preparation: Flame-dry a 1 L round-bottom flask. Add anhydrous acetonitrile (MeCN, 500 mL) and anhydrous Cs₂CO₃ (3.0 eq, 30 mmol). Heat the suspension to 80 °C under nitrogen.
-
Syringe Pump Addition: Prepare a solution of 1,2-diamino-2-methylpropane (1.0 eq, 10 mmol) and 1,3-dibromopropane (1.0 eq, 10 mmol) in 50 mL of anhydrous MeCN.
-
Execution: Add the precursor solution dropwise to the hot Cs₂CO₃ suspension via a syringe pump at a rate of 4 mL/hour (approx. 12.5 hours).
-
Workup: Once addition is complete, stir for an additional 2 hours at 80 °C. Cool to room temperature, filter through a pad of Celite to remove cesium salts, and concentrate the filtrate in vacuo.
-
Self-Validation Checkpoint:
-
LC-MS: Analyze the crude mixture. You must observe a dominant peak at m/z 129.1 [M+H]⁺ .
-
Failure Mode: If a peak at m/z 257.2 is prominent, your addition rate was too fast, resulting in dimerization.
-
Protocol B: Regioselective Synthesis of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate
This protocol leverages steric hindrance to selectively protect the less hindered N1 position.
-
Preparation: Dissolve the crude 3,3-dimethyl-1,4-diazepane (1.0 eq, ~7.8 mmol) in anhydrous dichloromethane (DCM, 40 mL). Add triethylamine (1.2 eq, 9.3 mmol) and cool the flask to exactly 0 °C in an ice bath.
-
Addition: Dissolve Boc₂O (1.0 eq, 7.8 mmol) in DCM (10 mL). Add this solution dropwise over 30 minutes to maintain the internal temperature at 0 °C.
-
Execution: Allow the reaction to stir at 0 °C for 2 hours. Do not let it warm to room temperature until TLC confirms the consumption of Boc₂O.
-
Purification: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 20 mL). Dry the combined organic layers over Na₂SO₄ and concentrate. Purify via flash chromatography (neutralized silica, 1% Et₃N in DCM/MeOH).
-
Self-Validation Checkpoint:
-
TLC: The product spot should stain intensely purple/brown with Ninhydrin, confirming the presence of the free secondary amine at N4.
-
Mass Spectrometry: Confirm the final product against its known monoisotopic mass. LC-MS must show m/z 229.19 [M+H]⁺ .
-
References
-
Synthesis of 1,4-Diazepanes and Benzo[b][1,4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands ACS Medicinal Chemistry Letters URL:[Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance Current Organic Chemistry (EurekaSelect) URL:[Link]
-
tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate (Compound Summary) PubChemLite / National Center for Biotechnology Information URL:[Link]
Technical Support Center: Flash Chromatography of Boc-Protected Diazepanes
Welcome to the dedicated technical support center for the purification of Boc-protected diazepanes via flash chromatography. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions to streamline your purification workflows and enhance your experimental success.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section provides a systematic approach to resolving specific issues you may encounter during the flash chromatography of Boc-protected diazepanes.
Problem 1: Poor Separation of the Target Compound from Impurities
Symptoms:
-
Broad peaks in the chromatogram.
-
Co-elution of the product with starting materials or byproducts.
-
Low purity of the collected fractions, as determined by TLC or LC-MS.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving your compound from impurities.
-
Solution: Re-evaluate your solvent system. A good starting point for many nitrogen-containing heterocyclic compounds is a mixture of ethyl acetate and hexanes.[1] For more polar compounds, a methanol/dichloromethane system can be effective.[1] Systematically screen different solvent ratios using Thin Layer Chromatography (TLC) to identify a system that provides good separation (a ∆Rf of at least 0.2 between your product and the major impurities).
-
-
Improper Column Packing: An improperly packed column can lead to channeling and band broadening.
-
Solution: Ensure your silica gel is uniformly packed as a slurry to avoid air bubbles and channels.
-
-
Sample Overloading: Exceeding the loading capacity of your column will result in poor separation.
-
Solution: As a general rule, for a difficult separation (∆Rf < 0.2), the sample load should be less than 1% of the silica gel weight. For easier separations (∆Rf > 0.2), you can load up to 5-10%.
-
-
Compound Streaking or Tailing: Basic compounds like diazepanes can interact strongly with the acidic silica gel surface, causing tailing.[2]
Problem 2: On-Column Decomposition of the Boc-Protected Diazepane
Symptom:
-
Appearance of a new, more polar spot on the TLC plate of the collected fractions, corresponding to the deprotected diazepane.
-
Low overall yield of the desired product.
Possible Cause & Solution:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can cleave the acid-labile tert-butyloxycarbonyl (Boc) protecting group.[3][4]
-
Solution 1: Neutralize the Silica Gel: Before packing your column, prepare a slurry of the silica gel in your chosen eluent containing 0.1-1% triethylamine.[4] This will help to neutralize the acidic surface.
-
Solution 2: Use a Deactivated Stationary Phase: Consider using neutral alumina or commercially available deactivated silica gel for particularly sensitive compounds.[4]
-
Solution 3: Minimize Residence Time: Run the chromatography as efficiently as possible to reduce the contact time between your compound and the stationary phase.[4]
-
Problem 3: Product Crystallization on the Column
Symptom:
-
A noticeable blockage or high backpressure during the purification run.
-
Precipitation of a solid material at the top of the column.
Possible Cause & Solution:
-
Poor Solubility in the Eluent: Your Boc-protected diazepane may have limited solubility in the initial, less polar solvent system.
-
Solution 1: Dry Loading: Instead of dissolving your crude product in a minimal amount of solvent and directly applying it to the column, pre-adsorb it onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of the column.
-
Solution 2: Adjust the Initial Solvent Composition: Start your gradient with a slightly more polar solvent mixture to ensure your compound remains dissolved.
-
Problem 4: Difficulty Eluting a Polar Boc-Protected Diazepane
Symptom:
-
The product remains at the baseline of the TLC plate even with a relatively polar solvent system (e.g., 50% ethyl acetate in hexanes).
-
No product is observed eluting from the column.
Possible Cause & Solution:
-
High Polarity of the Compound: The Boc-protected diazepane may be too polar to elute with standard non-polar/moderately polar solvent systems.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for my Boc-protected diazepane?
A1: The best way to determine an appropriate solvent system is by performing TLC analysis.
-
Step 1: Spot your crude reaction mixture on a TLC plate.
-
Step 2: Develop the plate in a series of test solvents. Good starting points include:
-
20-30% Ethyl Acetate/Hexanes
-
50% Ethyl Acetate/Hexanes
-
5% Methanol/Dichloromethane
-
-
Step 3: Visualize the plate under UV light and/or with a suitable stain.
-
Step 4: The ideal solvent system will give your desired product an Rf value between 0.2 and 0.4 and provide clear separation from major impurities.
Q2: My Boc-protected diazepane is still not pure after one column. What should I do?
A2: If a single flash chromatography purification is insufficient, you have a few options:
-
Repeat the Chromatography: You can run a second column on the enriched material, perhaps using a different solvent system to target the remaining impurities.
-
Recrystallization: If your compound is a solid, recrystallization can be a highly effective purification technique.[5] Experiment with different solvents to find one in which your compound is soluble when hot but sparingly soluble when cold.
-
Reversed-Phase Chromatography: If the impurities are very similar in polarity to your product in normal-phase chromatography, switching to a reversed-phase (e.g., C18) column with a different elution mechanism (e.g., water/acetonitrile or water/methanol) may provide the necessary separation.
Q3: Can I use a gradient elution for my purification?
A3: Yes, a gradient elution is often recommended for complex mixtures. Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity to elute your product and any more polar byproducts. This can improve resolution and shorten the overall run time.
Q4: How can I confirm the purity of my final product?
A4: After purification, it is crucial to assess the purity of your Boc-protected diazepane. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining purity and quantifying any remaining impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any impurities with distinct signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both the retention time and the mass-to-charge ratio of your compound, confirming its identity and purity.
Visualizations and Protocols
Troubleshooting Logic for Poor Separation
Caption: A decision tree for troubleshooting poor separation in flash chromatography.
General Protocol for Flash Chromatography of a Boc-Protected Diazepane
-
TLC Method Development:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various solvent systems (e.g., starting with 20% ethyl acetate in hexanes and increasing the polarity).
-
Identify a solvent system that provides an Rf of ~0.3 for your product and good separation from impurities.
-
-
Column Packing:
-
Choose an appropriately sized column for your sample amount.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, and then drain the excess solvent to the top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial eluent and carefully apply it to the top of the silica bed.
-
Dry Loading (Recommended for less soluble compounds): Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with your chosen solvent system.
-
If using a gradient, start with a lower polarity and gradually increase it.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of your product by spotting fractions onto a TLC plate and developing it in your chosen solvent system.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain your purified Boc-protected diazepane.
-
Data Presentation: Solvent System Selection
| Solvent System (v/v) | Product Rf | Impurity A Rf | Impurity B Rf | Separation Quality |
| 10% EtOAc/Hexanes | 0.1 | 0.15 | 0.05 | Poor |
| 20% EtOAc/Hexanes | 0.25 | 0.4 | 0.1 | Good |
| 30% EtOAc/Hexanes | 0.4 | 0.6 | 0.2 | Acceptable |
| 5% MeOH/DCM | 0.5 | 0.55 | 0.4 | Poor |
This table illustrates how systematic TLC analysis can guide the selection of an optimal solvent system for flash chromatography.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Mphahamele, M. J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24559-24566.
- A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. (2019). Annex Publishers.
- Various Authors. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
- Synple Chem. (n.d.).
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- Journal of Indian Society of Toxicology. (2012).
- BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Failures.
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
- O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- BenchChem. (2025).
- Biotage. (n.d.).
- BenchChem. (2025). Technical Support Center: tert-Butoxycarbonyl (Boc) Protecting Group.
- Hancu, G., et al. (2011).
- Li, Y., et al. (2022). Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. Chinese Chemical Letters, 33(11), 4725-4736.
- Singh, R., et al. (2013). Separation and Detection of certain Benzodiazepines by Thin-Layer Chromatography. Malaysian Journal of Forensic Sciences, 4(1), 47-52.
- Wang, Y., et al. (2023). Quantitative Analysis of Diazepam Residues in Aquatic Products Using Magnetic Solid-Phase Extraction Combined with Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 28(23), 7899.
- BenchChem. (2025). Troubleshooting guide for the N-protection of "3-Amino-1,1-diethoxypropan-2-ol".
- Sharma, A., et al. (2023). THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINES BY SEVEN DIFFERENT SOLVENT SYSTEMS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(3), 1442-1451.
- Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solvent Conditions for tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate Solubility
Welcome to the technical support center for tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on achieving optimal solubility for this compound in various organic solvents. Here, you will find practical, in-depth answers to common questions, robust troubleshooting protocols, and the scientific principles behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate?
A1: Tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate, as an N-Boc protected diamine, is generally expected to exhibit good solubility in a range of common organic solvents. The tert-butoxycarbonyl (Boc) group increases the lipophilicity of the molecule, enhancing its solubility in nonpolar solvents, while the diazepane ring and the carbamate moiety contribute some polar character, allowing for dissolution in polar aprotic and some polar protic solvents. The presence of the gem-dimethyl group at the 3-position can further enhance solubility by disrupting efficient crystal lattice packing.
Q2: Which solvents are recommended as a starting point for dissolving this compound?
A2: Based on the structural features of the molecule, we recommend starting with the following solvents:
-
Polar Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc) are often excellent choices due to their ability to solvate both the polar and nonpolar regions of the molecule.
-
Polar Protic Solvents: Alcohols such as methanol (MeOH) and ethanol (EtOH) are also likely to be effective.
-
Chlorinated Solvents: Chloroform is another good starting point.
-
High-Polarity Solvents: For higher concentrations, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are typically very effective.
Q3: Is this compound soluble in nonpolar solvents like hexane or toluene?
A3: Solubility in nonpolar solvents like hexane is expected to be limited. While the Boc group and the gem-dimethyl group contribute to lipophilicity, the polarity of the carbamate and the second amine in the diazepane ring will likely reduce its affinity for highly nonpolar solvents. Toluene, being aromatic and less polar than protic solvents, may show moderate solubility.
Q4: How does temperature affect the solubility of this compound?
A4: In most cases, the solubility of organic compounds, including this one, will increase with temperature. If you are experiencing difficulty dissolving the compound at room temperature, gentle heating can be an effective strategy. However, it is crucial to be aware of the thermal stability of the compound and the boiling point of the solvent.
Predictive Solubility Profile
While experimental verification is essential, the following table provides a predicted qualitative solubility profile for tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate to guide your initial solvent selection.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | High | The combination of polar (carbamate, amine) and nonpolar (Boc, gem-dimethyl) moieties suggests good compatibility with these versatile solvents. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | The carbamate and amine groups can act as hydrogen bond acceptors, promoting solubility. |
| Chlorinated | Chloroform | High | A good solvent for many N-Boc protected compounds. |
| High-Polarity Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very High | These solvents are excellent at dissolving a wide range of organic molecules. |
| Nonpolar | Hexane, Heptane | Low | The overall polarity of the molecule is likely too high for significant solubility in these solvents. |
| Aromatic | Toluene | Moderate | May offer a balance for the mixed polarity of the compound. |
| Aqueous | Water | Low | The hydrophobic Boc group and hydrocarbon backbone will significantly limit water solubility. |
Troubleshooting Guide
Encountering solubility issues is a common challenge in experimental work. This section provides a systematic approach to diagnosing and resolving these problems.
Problem: The compound is not dissolving or is only partially soluble in the chosen solvent.
This is the most frequent issue. The following workflow will help you to systematically find a solution.
Caption: Troubleshooting workflow for incomplete dissolution.
Problem: The compound dissolves upon heating but precipitates out upon cooling to room temperature.
This indicates that you have created a supersaturated solution.
-
Solution 1: Work at an elevated temperature. If your experimental protocol allows, maintain the temperature at which the compound remains dissolved.
-
Solution 2: Use a solvent with higher solubility at room temperature. Refer to the predictive solubility table and your experimental findings to select a more suitable solvent.
-
Solution 3: Use a co-solvent. Adding a small amount of a high-solubility solvent like DMSO to your primary solvent can often keep the compound in solution at lower temperatures.
Problem: The solution is hazy or contains fine particulates.
This could be due to insoluble impurities or the compound itself being sparingly soluble.
-
Action: Filter the solution through a 0.45 µm PTFE syringe filter. If the filtrate is clear, the issue was likely insoluble impurities. If the haziness remains, you are dealing with a solubility limitation of the solvent.
Experimental Protocols
For precise and reproducible results, we strongly recommend experimentally determining the solubility of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate in your chosen solvent systems.
Protocol 1: Qualitative Solubility Assessment (Small-Scale)
This method is useful for rapid screening of multiple solvents.
Materials:
-
tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate
-
A selection of solvents (e.g., DCM, MeOH, Toluene, Water)
-
Small vials (1-2 mL)
-
Vortex mixer
Procedure:
-
Add approximately 2-5 mg of the compound to a vial.
-
Add the chosen solvent dropwise (e.g., 100 µL at a time) while vortexing.
-
Continue adding solvent up to a total volume of 1 mL.
-
Visually inspect the vial against a dark background.
-
Soluble: The solid completely disappears, and the solution is clear.
-
Sparingly Soluble: Some solid dissolves, but a significant portion remains.
-
Insoluble: No apparent dissolution of the solid.
-
-
Record your observations for each solvent.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining equilibrium solubility and is highly recommended for process development and formulation work.
Materials:
-
tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate
-
Chosen solvent
-
Sealed, temperature-controlled vials
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
HPLC or other suitable analytical instrument
-
Calibrated balance and volumetric flasks
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the compound to a known volume of the solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.
-
Place the vial in a temperature-controlled shaker and agitate for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the incubation period, allow the vial to stand undisturbed for a short period.
-
Centrifuge the vial to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC).
-
Analyze the diluted sample to determine the concentration of the dissolved compound.
-
Calculate the solubility in your desired units (e.g., mg/mL or mol/L).
-
Caption: Workflow for the Shake-Flask Method.
References
- Tylophorine has diverse biological activities; however, the stability, solubility, and central nervous system toxicity have severely limited use of tylophorine. The gem-dimethyl group is an organic chemistry functional group that consists of two methyl groups bonded to the same carbon atom. This feature has gained significant attention in medicinal chemistry due to its unique
Minimizing side reactions during the functionalization of 1,4-diazepane scaffolds
Welcome to the Technical Support Center for 1,4-diazepane (homopiperazine) scaffold functionalization. The 1,4-diazepane ring is a privileged pharmacophore, but its symmetrical nature and the presence of two secondary amines with nearly identical pKₐ values make regioselective functionalization notoriously challenging.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you eliminate over-alkylation, bis-arylation, and poor regioselectivity in your workflows.
Core Workflow & Decision Logic
To minimize side reactions, your synthetic strategy must be dictated by the symmetry of your starting material and the specific electronic demands of your target coupling.
Workflow for minimizing side reactions in 1,4-diazepane functionalization.
FAQ & Troubleshooting Guides
Module A: Desymmetrization and Mono-Protection
Q: When attempting to mono-Boc protect 1,4-diazepane, I consistently isolate a statistical mixture of unreacted starting material, mono-protected, and di-protected products. How do I force mono-selectivity?
Causality: The two secondary amines (N1 and N4) in 1,4-diazepane are chemically equivalent. Once the first amine is protected, the steric and electronic deactivation transmitted through the flexible 7-membered ring is insufficient to fully shut down the nucleophilicity of the second amine.
Solution: You must rely on physical and stoichiometric barriers rather than electronic ones. By using a large excess of the diamine and employing a high-dilution, slow-addition technique, you ensure that the electrophile (Boc₂O) always encounters an unprotected diamine molecule rather than a mono-protected one[1].
Protocol: Self-Validating Mono-Boc Protection
-
Preparation: Dissolve 1,4-diazepane (5.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Cool the reaction flask to 0 °C under an inert atmosphere.
-
Slow Addition: Dissolve Boc₂O (1.0 equiv) in DCM (0.05 M). Using a syringe pump, add the Boc₂O solution dropwise over a strict 4-hour period.
-
Reaction: Allow the mixture to warm to room temperature and stir for an additional 12 hours.
-
Self-Validating Workup: Evaporate the DCM completely. Re-dissolve the crude oily residue in deionized water (1,4-diazepane is highly water-soluble). Extract the aqueous layer with Ethyl Acetate (3x).
-
Validation Check: The mono-Boc product partitions into the organic layer, while the massive excess of unreacted 1,4-diazepane remains in the aqueous layer. TLC (Ninhydrin stain) of the organic layer should show a single spot, confirming the absence of free diamine.
-
Module B: Buchwald-Hartwig Cross-Coupling
Q: I am coupling 1-Boc-1,4-diazepane with an aryl bromide via Buchwald-Hartwig amination, but I am observing significant dehalogenation of my aryl bromide and poor yields. What is going wrong?
Causality: Seven-membered diazepanes are bulkier and conformationally more flexible than six-membered piperazines[2]. If your palladium catalyst utilizes a standard ligand (e.g., BINAP or dppf), the oxidative addition complex may struggle to undergo transmetalation/amine coordination with the bulky diazepane. This stall in the catalytic cycle allows the Pd-aryl intermediate to undergo β-hydride elimination or protonation (dehalogenation) instead of the desired reductive elimination.
Solution: Switch to highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (like X-Phos) or trialkylphosphines like P(t-Bu)₃[3][4]. These ligands accelerate the reductive elimination step, forcing the C-N bond formation before side reactions can occur.
Table 1: Ligand Impact on Pd-Catalyzed 1,4-Diazepane Amination
| Ligand System | Catalyst Precursor | Base | Typical Yield (Mono-arylation) | Bis-arylation / Dehalogenation Risk |
| BINAP | Pd(OAc)₂ | Cs₂CO₃ | 35 - 50% | High (Stalled reductive elimination) |
| P(t-Bu)₃ | Pd(dba)₂ | NaOt-Bu | 80 - 95% | Low[3] |
| X-Phos | Pd(OAc)₂ | NaOt-Bu | 85 - 98% | Very Low[4] |
Protocol: X-Phos Mediated C-N Coupling
-
Setup: In a flame-dried Schlenk tube, combine 1-Boc-1,4-diazepane (1.2 equiv), aryl bromide (1.0 equiv), NaOt-Bu (1.4 equiv), Pd(OAc)₂ (2 mol%), and X-Phos (4 mol%)[4].
-
Degassing (Critical): Evacuate the flask and backfill with Argon (repeat 3x). Self-validation: Failure to strictly exclude oxygen will oxidize X-Phos, instantly turning the reaction mixture black (Pd(0) aggregation) and halting the reaction.
-
Solvent: Add anhydrous, sparged toluene to achieve a 0.2 M concentration.
-
Heating: Seal the tube and heat at 90 °C for 4–8 hours. Monitor conversion via LCMS.
-
Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash column chromatography.
Module C: Reductive Amination
Q: During the reductive amination of 1-Boc-1,4-diazepane with benzaldehyde derivatives, I am seeing unreacted amine and reduced benzyl alcohol byproducts. How do I optimize this?
Causality: Reductive amination is a delicate balance of rates. If the reducing agent is added too early or is too powerful (e.g., NaBH₄), it will reduce the aldehyde directly to the corresponding alcohol before the iminium ion has time to form[5]. Furthermore, iminium formation requires mildly acidic conditions to activate the carbonyl, but if the pH is too low, the secondary amine of the diazepane becomes fully protonated and non-nucleophilic.
Solution: Utilize a sequential addition strategy with a milder hydride source (NaBH(OAc)₃ or NaCNBH₃) and strict pH control (pH 5–6)[1].
Protocol: Regioselective Reductive Amination
-
Iminium Pre-formation: Combine 1-Boc-1,4-diazepane (1.0 equiv) and the target aldehyde (1.05 equiv) in 1,2-dichloroethane (DCE) (0.2 M).
-
pH Adjustment: Add glacial acetic acid (approx. 1.2 to 1.5 equiv) until the apparent pH of the solution is between 5 and 6. Self-validation: Spot a micro-aliquot onto wet universal indicator paper. If pH < 4, you have over-acidified and stalled the reaction.
-
Equilibration: Stir at room temperature for 2 hours to allow complete condensation to the iminium intermediate.
-
Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv), in small portions over 15 minutes. Stir for an additional 4 hours.
-
Quench: Slowly add saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy any unreacted hydride. Extract with DCM, dry over Na₂SO₄, and concentrate[1].
References
-
"Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands", ACS Medicinal Chemistry Letters. URL:[Link]
-
"The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism", The Royal Society. URL:[Link]
-
"Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists", PMC - NIH. URL:[Link]
-
"Pd/P(t-Bu)3-Catalyzed Synthesis of Aromatic Amines", Tosoh. URL:[Link]
-
"An improved synthesis of N-aryl and N-heteroaryl substituted homopiperazines—from conventional thermal conditions to scaling-up using microwave heating", ResearchGate. URL:[Link]
Sources
HPLC method development and validation for tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate
An In-Depth Technical Guide to the Development and Validation of a Stability-Indicating HPLC Method for Tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate
Abstract
This guide provides a comprehensive walkthrough for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate. As a crucial building block in the synthesis of various pharmaceutical agents, ensuring its purity and stability is paramount. We will explore the logical, step-by-step process of method development, from initial analyte characterization to the optimization of chromatographic parameters. This guide compares various stationary and mobile phases, explaining the scientific rationale behind each selection to achieve optimal separation. Subsequently, a detailed protocol for method validation is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the final method is suitable for its intended purpose in a quality control environment.[1][2]
Analyte Characterization and Initial Strategic Considerations
Before any practical method development begins, a thorough understanding of the analyte's physicochemical properties is essential. This foundational knowledge dictates the initial choice of column, mobile phase, and detection parameters.
Tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate possesses several key structural features that inform our HPLC strategy:
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a bulky, lipophilic moiety, making the molecule well-suited for retention on non-polar stationary phases used in reversed-phase chromatography.
-
Secondary Amine: The diazepane ring contains a secondary amine, which is a basic functional group. The ionization state of this amine is dependent on the mobile phase pH.[3] At a pH below its pKa, the amine will be protonated (cationic), making the molecule more polar and reducing its retention time. At a pH above its pKa, it will be in its neutral, more hydrophobic form, leading to stronger retention. Controlling the mobile phase pH with a suitable buffer is therefore critical to achieving consistent retention and good peak shape.
-
Lack of a Strong Chromophore: The molecule is aliphatic and lacks significant conjugated double bonds or aromatic rings. Consequently, it is not expected to exhibit strong UV absorbance at higher wavelengths (e.g., >250 nm). Detection will likely be optimal at lower UV wavelengths, typically in the range of 200-220 nm.
HPLC Method Development: A Comparative Approach
The primary objective of method development is to achieve a reliable and efficient separation, characterized by adequate retention, sharp peak shape (good symmetry), and high resolution from any potential impurities or degradants.
Below is a workflow illustrating the systematic approach to method development.
Caption: A systematic workflow for HPLC method development.
Stationary Phase (Column) Selection
The stationary phase is the cornerstone of chromatographic separation. For a moderately non-polar molecule like our target analyte, a C18 column is the conventional starting point. However, comparing it with an alternative phase can reveal differences in selectivity, especially for closely related impurities.
| Column Type | Chemistry | Primary Interaction | Ideal For | Rationale for Our Analyte |
| C18 (LUNA® Omega) | Octadecylsilane | Hydrophobic | General purpose, strong retention for non-polar compounds. | Primary Choice. The Boc group and dimethyl substituents provide sufficient hydrophobicity for good retention. |
| Phenyl-Hexyl | Phenyl-Hexyl bonded silica | Hydrophobic & π-π interactions | Aromatic compounds, offering alternative selectivity. | Alternative Choice. While our analyte lacks an aromatic ring, potential aromatic impurities could be better resolved.[3] |
Decision: We will proceed with a C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) as the primary choice due to its robust and predictable hydrophobic retention mechanism for this type of analyte.
Mobile Phase Optimization
Mobile phase selection involves optimizing the organic modifier, aqueous phase pH, and elution mode (isocratic or gradient).
A. Organic Modifier: Acetonitrile vs. Methanol Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC. They differ in elution strength and selectivity.[3]
-
Acetonitrile (ACN): Generally has a lower viscosity and provides better peak shapes for basic compounds.
-
Methanol (MeOH): Can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding.[3]
B. Aqueous Phase pH As established, pH control is critical. To ensure consistent ionization of the secondary amine, the mobile phase must be buffered at a pH at least 1-2 units away from the analyte's pKa. Let's assume the pKa of the secondary amine is ~9.5.
-
Low pH (e.g., pH 3.0 with 0.1% Formic Acid): The amine will be fully protonated (BH+). This increases polarity, leading to earlier elution. Peak tailing due to interaction with residual silanols on the silica backbone is minimized.[3]
-
Neutral pH (e.g., pH 7.0 with Phosphate Buffer): The analyte may exist in both protonated and neutral forms, potentially leading to broad peaks. This pH range is often avoided for basic compounds.
-
High pH (e.g., pH 10 with Ammonium Bicarbonate): The amine will be in its neutral, free base form (B). This increases hydrophobicity, leading to longer retention. This requires a pH-stable column.
C. Elution Mode: Gradient vs. Isocratic A "scouting" gradient is an excellent starting point to determine the approximate organic solvent concentration needed to elute the analyte and to visualize any late-eluting impurities.[3]
-
Scouting Gradient: A wide gradient (e.g., 5% to 95% ACN in 20 minutes) is run to see where the analyte elutes.
-
Optimized Gradient: If impurities are present across a wide polarity range, a tailored gradient is developed for optimal resolution.
-
Isocratic Elution: If the scouting gradient shows that all peaks of interest elute closely together, a single isocratic (constant solvent composition) method can be developed. Isocratic methods are often simpler, more robust, and have shorter run times.
Comparative Experimental Data
The following table summarizes hypothetical results from the optimization process, demonstrating the rationale for the final method choice.
| Condition | Retention Time (min) | Peak Asymmetry (As) | Resolution (Rs) from Impurity X | Comments |
| A: C18, 50:50 MeOH:Water (pH 7) | 8.5 | 2.1 | 1.2 | Poor peak shape (tailing) and low resolution at neutral pH. |
| B: C18, 40:60 ACN:Water + 0.1% FA (pH ~3) | 6.2 | 1.1 | 2.5 | Optimal. Excellent peak shape and good resolution at low pH. ACN provides sharp peaks. |
| C: Phenyl-Hexyl, 40:60 ACN:Water + 0.1% FA (pH ~3) | 5.8 | 1.2 | 1.9 | Good peak shape, but slightly lower resolution for the target impurity compared to C18. |
| D: C18, 25:75 ACN:Water + 10mM NH4HCO3 (pH 10) | 12.1 | 1.3 | 2.2 | Good separation, but longer run time. Requires a specialized high-pH stable column. |
Optimized HPLC Method Protocol
Based on the development study, the following method is selected for validation.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV Diode Array Detector (DAD) |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
HPLC Method Validation: Protocol and Acceptance Criteria
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[1][2] The protocol must be defined before the experiments are conducted.[4] The validation will be performed according to ICH Q2(R1) guidelines.[1][2]
Caption: Workflow for analytical method validation per ICH guidelines.
System Suitability
Performed before any validation run to ensure the chromatographic system is performing adequately. A standard solution is injected multiple times.
| Parameter | Acceptance Criteria |
| Tailing Factor (As) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) |
Validation Parameters: Protocols and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Inject blank (diluent), placebo (if applicable), standard solution, and a spiked sample. Analyze samples subjected to forced degradation (acid, base, peroxide, heat, light). | The analyte peak should be free from interference from blanks, placebos, or degradation products. Peak purity analysis (via DAD) should pass. |
| Linearity | Prepare at least five concentrations across the expected range (e.g., 50% to 150% of the target concentration). Plot a graph of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range. | The specified range for the assay. |
| Accuracy | Analyze samples of a known concentration (spiked placebo or standard addition) at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery. | Mean recovery should be between 98.0% and 102.0%.[4] |
| Precision | Repeatability (Intra-day): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst. Intermediate Precision (Inter-day/Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument. | RSD ≤ 2.0% for both repeatability and intermediate precision.[4] |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). | The concentration at which the analyte can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically S/N = 10:1) or from the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). | The lowest concentration that can be measured with acceptable precision and accuracy. |
| Robustness | Deliberately vary key method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). Assess the impact on retention time and peak area. | System suitability parameters must still be met. No significant change in results should be observed. |
Conclusion
This guide has systematically detailed the development of a specific and reliable isocratic RP-HPLC method for tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate. By comparing different stationary and mobile phase conditions, we established an optimal method using a C18 column with an acetonitrile and acidic water mobile phase, which provides excellent peak symmetry and resolution. The subsequent validation protocol, designed in accordance with ICH Q2(R1) guidelines, provides a clear framework to rigorously demonstrate that the method is accurate, precise, linear, and robust. The validated method is therefore proven to be suitable for its intended purpose in routine quality control analysis and stability studies.
References
-
Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]
-
Ghosh, A. et al. (2010). REVERSE PHASE HPLC METHOD AND METHOD VALIDATION OF DIAZEPAM BY USING SINGLE MOBILE PHASE. ResearchGate. Available from: [Link]
-
Chan, C. et al. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available from: [Link]
-
Lichman, V. et al. (2018). HPLC Separation of Diazepam Conformers Coupled with Off‐Line NMR Experiment. ResearchGate. Available from: [Link]
- Google Patents. (2013). Production method of 1,4-diazepane derivatives. EP2818463A1.
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available from: [Link]
-
Pharmaceuticals and Medical Devices Agency (PMDA). (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
Reyes-Reyes, R. et al. (2018). Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. Journal of the Mexican Chemical Society. Available from: [Link]
-
Srivastava, V. et al. Development and validation of RP-HPLC method for diazepam and imipramine in bulk & pharmaceutical formulations. Pharmacophore. Available from: [Link]
-
Pistos, C. et al. (2008). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. ResearchGate. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
Shweta, S. et al. (2013). RP-HPLC Estimation of Imipramine Hydrochloride and Diazepam in Tablets. PMC - NIH. Available from: [Link]
-
Patel, M. et al. (2024). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Lasmiditan in tablet dosage form. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Ascendia Pharma. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
Sources
Comparative Guide: Boc vs. Cbz Protection Strategies for 3,3-Dimethyl-1,4-diazepane
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Regioselective functionalization of unsymmetrical homopiperazines, orthogonal protecting group strategies, and validated experimental workflows.
Structural Causality: The Anatomy of 3,3-Dimethyl-1,4-diazepane
In medicinal chemistry, 1,4-diazepane (homopiperazine) scaffolds are highly valued for their conformational flexibility and ability to modulate physicochemical properties in drug candidates [1]. However, the introduction of asymmetry—specifically the gem-dimethyl group at the C3 position in 3,3-dimethyl-1,4-diazepane —creates a distinct divergence in the reactivity of its two secondary amines (N1 and N4).
Understanding the causality behind this reactivity is critical for designing successful protection strategies:
-
N1 (Unhindered): Flanked by two primary methylene groups (-CH₂-). The steric environment is comparable to a standard secondary amine, making its lone pair highly accessible to electrophiles.
-
N4 (Highly Hindered): Flanked by a methylene group and a quaternary carbon (the C3 gem-dimethyl group). This creates a "neopentyl-like" steric shield. The 1,3-diaxial-like steric clashes severely restrict the trajectory of bulky electrophiles approaching the N4 lone pair [2].
Because of this profound steric disparity, thermodynamic and kinetic control naturally favors the functionalization of N1. Both Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) strategies exploit this intrinsic regioselectivity, but they offer different downstream orthogonalities.
Comparative Performance: Boc vs. Cbz Strategies
When choosing between Boc and Cbz for the protection of 3,3-dimethyl-1,4-diazepane, the decision hinges on the required downstream deprotection conditions and the ultimate target of functionalization (N1 vs. N4).
Below is an objective comparison of the two protecting groups applied to this specific scaffold:
| Metric | Boc Protection (N1) | Cbz Protection (N1) |
| Reagent | Boc₂O (Di-tert-butyl dicarbonate) | CbzCl (Benzyl chloroformate) or Cbz-OSu |
| Regioselectivity (N1:N4) | >98:2 (Exceptional due to extreme bulk of Boc) | ~95:5 (High, but Cbz is slightly less bulky) |
| Byproduct Formation | Minimal. Excess Boc₂O decomposes to volatile isobutylene and CO₂. | Trace di-protected species if strictly stoichiometric CbzCl is not maintained. |
| Stability Profile | Stable to: Catalytic hydrogenation, strong bases, nucleophiles. | Stable to: Mild acids (e.g., TFA), strong bases, nucleophiles. |
| Deprotection Mechanism | Acidolysis (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane). | Hydrogenolysis (H₂, Pd/C) or strong Lewis acids (HBr/AcOH). |
| Best Used For... | Synthesizing N4-functionalized derivatives where late-stage acid cleavage is tolerated. | Synthesizing N4-functionalized derivatives where acid-sensitive moieties are present. |
Visualizing the Protection Pathways
To clearly map the synthetic routes, the following diagrams illustrate the regioselective pathways and the orthogonal strategies required to bypass the steric hindrance at N4.
Regioselective N1 protection of 3,3-dimethyl-1,4-diazepane using Boc and Cbz strategies.
Orthogonal protection-deprotection workflow to achieve selective N4-Cbz protection.
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. Causality for each specific condition is provided to ensure the researcher understands why the reaction succeeds, rather than just how to perform it.
Protocol A: Regioselective Synthesis of 1-Boc-3,3-dimethyl-1,4-diazepane
Objective: Exploit steric hindrance to selectively protect the N1 position.
-
Preparation: Dissolve 3,3-dimethyl-1,4-diazepane (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 30 mL) under an inert nitrogen atmosphere.
-
Temperature Control: Cool the reaction flask to 0 °C using an ice bath.
-
Causality: Lowering the temperature suppresses the kinetic energy of the system, preventing the bulky Boc₂O from overcoming the high activation energy required to react with the sterically hindered N4 position.
-
-
Reagent Addition: Dissolve Boc₂O (10.0 mmol, 1.0 eq) in DCM (10 mL) and add dropwise over 30 minutes via an addition funnel.
-
Causality: Dropwise addition ensures the local concentration of Boc₂O remains low, preventing over-reaction to the di-Boc species.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Ninhydrin stain; the secondary amine of the product will stain, while the starting diamine stays at the baseline).
-
Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation: The resulting pale yellow oil is typically >95% pure. ¹H NMR should show a distinct 9H singlet at ~1.45 ppm (Boc group) and the retention of the N4 amine proton (exchangeable with D₂O) [3].
Protocol B: Orthogonal Synthesis of 4-Cbz-3,3-dimethyl-1,4-diazepane
Objective: Protect the sterically hindered N4 position by temporarily masking N1, followed by selective deprotection.
Step 1: Forcing N4-Cbz Protection
-
Preparation: Dissolve 1-Boc-3,3-dimethyl-1,4-diazepane (5.0 mmol, 1.0 eq) from Protocol A in anhydrous toluene (20 mL).
-
Catalysis & Base: Add Triethylamine (15.0 mmol, 3.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.5 mmol, 0.1 eq).
-
Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate with CbzCl that is more capable of penetrating the steric bulk around N4.
-
-
Reagent Addition: Add Benzyl chloroformate (CbzCl, 7.5 mmol, 1.5 eq) dropwise.
-
Heating: Heat the reaction to 80 °C for 12 hours.
-
Causality: The gem-dimethyl group creates a massive thermodynamic barrier; thermal energy is strictly required to drive the N4 functionalization to completion.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl (to remove DMAP/TEA) and brine. Concentrate and purify via flash chromatography to isolate the 1-Boc-4-Cbz intermediate.
Step 2: Selective N1-Boc Cleavage
-
Preparation: Dissolve the 1-Boc-4-Cbz intermediate (4.0 mmol) in DCM (16 mL).
-
Deprotection: Add Trifluoroacetic acid (TFA, 4 mL) dropwise at 0 °C. Stir at room temperature for 2 hours.
-
Causality: TFA selectively protonates and cleaves the Boc carbamate via a tert-butyl cation mechanism. The Cbz carbamate is entirely stable to these acidic conditions, ensuring perfect orthogonality.
-
-
Workup: Concentrate the mixture under a stream of nitrogen to remove excess TFA. Redissolve in DCM and wash with 1M NaOH until the aqueous layer is basic (pH > 10) to free-base the N1 amine. Extract, dry, and concentrate to yield pure 4-Cbz-3,3-dimethyl-1,4-diazepane.
References
-
Reddyrajula, R., et al. "Design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents." RSC Advances, 2020. Available at:[Link]
-
Kruger, H. G., & Mdluli, P. S. "Regioselective Protection of Hydantoins - Essential for Hydantoin Based Anti-Epileptic Drugs." Structural Chemistry, 2006. Available at:[Link](Referenced via Chemical Reviews on steric hindrance in regioselective Boc protection).
-
Hulme, C., et al. "Synthesis of a Histamine H3 Receptor Antagonist—Manipulation of Hydroxyproline Stereochemistry, Desymmetrization of Homopiperazine." The Journal of Organic Chemistry, 2010. Available at:[Link]
LC-MS purity analysis of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate batches
- 1. nextsds.com [nextsds.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Boc-1-piperazinecarbonyl Chloride | 59878-28-3 | Benchchem [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
A Pharmacokinetic Comparison of Diazepane and 3,3-Dimethyl-Diazepane Containing Drugs: A Guide for Drug Development
This guide provides a detailed pharmacokinetic comparison between drugs containing the well-established diazepane scaffold and its strategically modified 3,3-dimethyl-diazepane analog. In drug discovery, minor structural modifications can lead to profound differences in a compound's behavior in the body. The introduction of a gem-dimethyl group at the C3 position of the diazepane ring is a classic medicinal chemistry strategy aimed at enhancing metabolic stability.
Here, we will use diazepam, a archetypal 1,4-benzodiazepine, as our reference compound for the diazepane ring system. We will then extrapolate, based on established metabolic principles, the likely pharmacokinetic consequences of introducing the 3,3-dimethyl moiety. This guide is intended for researchers and scientists in drug development, providing both a theoretical framework and the practical experimental workflows required to validate these principles.
Part 1: The Pharmacokinetic Profile of a Diazepane Archetype: Diazepam
Diazepam is a widely studied benzodiazepine, and its pharmacokinetic profile is well-characterized, providing a robust baseline for our comparison.
Absorption: Following oral administration, diazepam is rapidly and extensively absorbed (>90%), with peak plasma concentrations reached within 1 to 1.5 hours.[1] Its high lipophilicity facilitates easy passage across the gastrointestinal membrane. However, administration with a high-fat meal can delay and slightly decrease the overall absorption.[1][2]
Distribution: Diazepam is highly lipophilic and distributes extensively into tissues, including rapid penetration of the blood-brain barrier, which accounts for its fast onset of action.[3][4] It is highly bound to plasma proteins (approximately 98%), which limits the concentration of the free, active drug in circulation.[1][2] Due to its lipophilicity, it undergoes significant redistribution from the central nervous system (CNS) into adipose tissue, which is why the initial, acute effects of a single dose can feel shorter than its long half-life would suggest.[4]
Metabolism: The metabolic fate of diazepam is the most critical aspect of its pharmacokinetic profile and the primary point of differentiation for our comparison. Metabolism occurs almost exclusively in the liver via the cytochrome P450 (CYP) enzyme system.[2][3]
-
Primary Pathways: The two major metabolic routes are N-demethylation and C3-hydroxylation.[2][5]
-
N-demethylation by CYP2C19 and CYP3A4 enzymes produces the major active metabolite, N-desmethyldiazepam (also known as nordiazepam).[2][5] This metabolite is pharmacologically active and has a very long elimination half-life (up to 100 hours), contributing significantly to the prolonged effects seen with chronic diazepam use.[1][2]
-
C3-hydroxylation by CYP3A4 is a less dominant pathway that produces another active metabolite, temazepam.[2]
-
-
Secondary Metabolism: Both N-desmethyldiazepam and temazepam are further metabolized to oxazepam, which is also an active compound.[6]
-
Final Excretion: Oxazepam is then readily conjugated with glucuronic acid (a Phase II metabolism reaction) to form an inactive, water-soluble metabolite that is efficiently excreted by the kidneys.[5][7]
Excretion: The metabolites of diazepam are primarily excreted in the urine as glucuronide conjugates.[1][2] The parent drug has a prolonged terminal elimination half-life of approximately 48 hours, largely due to the slow clearance of its active metabolites.[1]
Visualizing the Metabolic Pathway of Diazepam
Caption: Metabolic pathway of Diazepam in the liver.
Part 2: Predicted Impact of the 3,3-Dimethyl Moiety on Pharmacokinetics
The introduction of a gem-dimethyl group at the C3 position of the diazepane ring is a deliberate design choice to physically block a known site of metabolism. This steric hindrance is expected to have significant downstream effects on the drug's overall ADME profile.
Metabolism (The Primary Point of Impact): The C3 position is a known "metabolic soft spot" in the diazepam scaffold, susceptible to oxidation by CYP3A4.[8]
-
Blocked C3-Hydroxylation: The presence of two methyl groups at the C3 position will sterically shield it from enzymatic attack by CYP3A4. This effectively shuts down the metabolic pathway that produces temazepam directly from the parent compound.
-
Altered N-Demethylation: While the primary site of N-demethylation is the N1 position, the bulky gem-dimethyl group at the adjacent C3 position could subtly alter the binding orientation of the molecule within the active site of CYP2C19 and CYP3A4. This might slow the rate of N-demethylation compared to the unsubstituted analog, though likely to a lesser extent than the complete blockade of C3-hydroxylation.
-
Consequences: The primary consequence is a significant increase in metabolic stability. With major oxidative pathways blocked or slowed, the parent drug would persist in the body for a longer duration. This would be expected to:
-
Increase the elimination half-life (t½) of the parent drug.
-
Decrease overall clearance (CL) .
-
Increase total drug exposure (AUC) for a given dose.
-
Shift the metabolite profile away from C3-hydroxylated species.
-
Absorption & Distribution: The addition of two methyl groups increases the molecule's molecular weight and its lipophilicity (LogP).
-
Absorption: The increased lipophilicity might marginally improve the rate and extent of absorption from the gut, assuming the compound's solubility does not become a limiting factor.
-
Distribution: Higher lipophilicity would likely lead to a larger volume of distribution (Vd), with potentially greater partitioning into adipose tissue. This could also enhance penetration of the blood-brain barrier.
Excretion: Excretion is a direct consequence of metabolism. Since the 3,3-dimethyl analog would be metabolized more slowly and via different pathways, the profile of metabolites excreted in the urine would be altered. The parent drug might be excreted unchanged to a slightly greater extent, and the primary metabolites would be conjugates of N-desmethyl derivatives, without significant contribution from C3-hydroxylated downstream products.
Comparative Data Summary
| Pharmacokinetic Parameter | Diazepane Ring (e.g., Diazepam) | 3,3-Dimethyl-Diazepane Ring (Predicted) | Rationale for Predicted Change |
| Absorption (Oral) | >90%[1] | Likely similar or slightly increased | Increased lipophilicity may enhance membrane permeation. |
| Time to Peak (Tmax) | 1 - 1.5 hours[1] | Likely similar | Primarily driven by formulation and gastric emptying. |
| Plasma Protein Binding | ~98%[2] | Likely ≥98% | Increased lipophilicity often correlates with higher protein binding. |
| Volume of Distribution (Vd) | 0.8 - 1.0 L/kg[1] | Likely Increased | Increased lipophilicity favors greater tissue partitioning. |
| Primary Metabolic Enzymes | CYP2C19, CYP3A4[2] | CYP2C19, CYP3A4 | Enzymes remain the same, but substrate affinity/turnover changes. |
| Major Metabolites | N-desmethyldiazepam, Temazepam, Oxazepam[3] | N-desmethyldiazepam and its hydroxylated products | C3-hydroxylation pathway is blocked by gem-dimethyl group. |
| Elimination Half-life (t½) | ~48 hours[1] | Significantly Increased | Reduced metabolic clearance due to steric hindrance at C3. |
| Clearance (CL) | 20 - 30 mL/min[2] | Significantly Decreased | Slower metabolism leads to lower systemic clearance. |
Part 3: Experimental Workflows for Validation
To empirically validate the predicted pharmacokinetic differences, a series of standardized in vitro and in vivo experiments are required. These protocols form a self-validating system to build a comprehensive ADME profile.
In Vitro Assay Cascade
The goal of in vitro testing is to rapidly assess permeability and metabolic stability before committing to costly animal studies.[9][10]
This assay uses a monolayer of human intestinal cells (Caco-2) to predict a drug's absorption across the gut wall.[11]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell™ inserts and cultured for 21-25 days until they form a differentiated, confluent monolayer with functional tight junctions.[12][13]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the passage of a low-permeability marker like Lucifer Yellow.[13][14]
-
Permeability Measurement (A-to-B): The test compound is added to the apical (AP, upper) chamber, representing the gut lumen. Samples are taken from the basolateral (BL, lower) chamber, representing the bloodstream, over a 2-hour period.
-
Efflux Measurement (B-to-A): The experiment is reversed. The compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This helps identify if the drug is a substrate of efflux transporters like P-glycoprotein (P-gp).
-
Quantification: Compound concentrations in the collected samples are determined using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. A high Papp value (>10 x 10⁻⁶ cm/s) suggests good intestinal absorption.
Caption: Caco-2 permeability assay workflow.
This assay uses subcellular fractions (microsomes) from the liver, which are rich in CYP enzymes, to determine a compound's intrinsic clearance rate.[15][16]
Methodology:
-
Preparation: Pooled human liver microsomes are prepared in a phosphate buffer.[17]
-
Reaction Mixture: The test compound (at a fixed concentration, e.g., 1 µM) is added to the microsomal suspension.
-
Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system, which provides the necessary cofactors for CYP enzyme activity. The mixture is incubated at 37°C.
-
Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.[17]
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent drug.
-
Data Analysis: The natural log of the percentage of the remaining parent drug is plotted against time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated. A longer half-life indicates greater metabolic stability.
In Vivo Pharmacokinetic Study in Rodents
An in vivo study, typically in rats or mice, provides the definitive measure of a drug's behavior in a whole organism.[18][19]
Methodology:
-
Animal Groups: Two groups of fasted rodents (e.g., Sprague-Dawley rats, n=3-5 per group) are used.
-
Group 1: Intravenous (IV) Administration: The drug is administered as a bolus via a cannulated vein (e.g., jugular). This route ensures 100% bioavailability and is used to determine clearance and volume of distribution.
-
Group 2: Oral (PO) Administration: The drug is administered via oral gavage. This route is used to determine oral bioavailability (F%).[20]
-
-
Blood Sampling: Serial blood samples (e.g., 50-100 µL) are collected at specific time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a tail or saphenous vein.[18]
-
Plasma Preparation: Blood samples are immediately processed (centrifuged) to separate the plasma, which is then frozen until analysis.
-
Bioanalysis: The concentration of the parent drug (and key metabolites, if desired) in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as AUC, CL, Vd, t½, and F%.
Caption: Workflow for a rodent pharmacokinetic study.
Conclusion
The strategic introduction of a 3,3-dimethyl group onto a diazepane scaffold represents a classic, metabolism-driven design approach. Based on fundamental principles of steric hindrance, this modification is strongly predicted to block C3-hydroxylation, thereby increasing metabolic stability, prolonging half-life, and increasing overall drug exposure. While this can enhance bioavailability and allow for less frequent dosing, it also necessitates careful dose adjustments to avoid potential toxicity associated with higher drug accumulation. The experimental workflows detailed herein provide a clear, validated path for drug discovery teams to empirically test these predictions, enabling data-driven decisions in the optimization of new chemical entities.
References
-
National Center for Biotechnology Information. (2023). Diazepam - StatPearls. In StatPearls Publishing. Retrieved from [Link][1]
-
U.S. Food and Drug Administration. (n.d.). VALIUM (diazepam) Label. Retrieved from [Link][2]
-
Psychopharmacology Institute. (2026). Pharmacokinetics and Clinical Characteristics of Benzodiazepines. Retrieved from [Link][4]
-
National Center for Biotechnology Information. (2024). Benzodiazepines - StatPearls. In StatPearls Publishing. Retrieved from [Link][21]
-
JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link][11]
-
National Center for Biotechnology Information. (2023). The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics. Retrieved from [Link][22]
-
ResearchGate. (2024). Synthesis pathway of diazepines (3a–d). Retrieved from [Link][23]
-
National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link][18]
-
protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link][24]
-
American Chemical Society Publications. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link][8]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link][15]
-
Unknown Source. (n.d.). Caco2 assay protocol. [No valid URL found][25]
-
PharmGKB. (n.d.). Benzodiazepine Pathway, Pharmacokinetics. Retrieved from [Link][7]
-
PubMed. (2022). Synthesis of 3,3-dimethyl-6-oxopyrano[3,4-c]pyridines and their antiplatelet and vasodilatory activity. Retrieved from [Link][26]
-
MDPI. (2025). Pharmacokinetics of CYP2C19- and CYP3A4-Metabolized Drugs in Cirrhosis Using a Whole-Body PBPK Approach. Pharmaceutics. Retrieved from [Link][27]
-
MDPI. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules. Retrieved from [Link][28]
-
National Center for Biotechnology Information. (2016). Effects of cytochrome P450 (CYP3A4 and CYP2C19) inhibition and induction on the exposure of selumetinib, a MEK1/2 inhibitor, in healthy subjects: results from two clinical trials. Retrieved from [Link][29]
-
Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic pathway of diazepam and chemical structure of its metabolites. Retrieved from [Link][6]
-
PubMed. (n.d.). Metabolism of diazepam and related benzodiazepines by human liver microsomes. Retrieved from [Link][30]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link][31]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link][16]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). NOVEL METHOD FOR THE SYNTHESIS OF DIAZEPINES AND TRIAZEPINES INVOLVING 8-BROMO/NITRONAPHTHO [2,1-B]FURAN AND THEIR ANTIMICR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. Retrieved from [Link][32]
-
National Center for Biotechnology Information. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell. Retrieved from [Link][12]
-
American Academy of Family Physicians. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. Retrieved from [Link][33]
-
BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays. Retrieved from [Link][34]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link][13]
-
Unknown Source. (n.d.). Drug Metabolism Related Safety Considerations in Drug Development. [No valid URL found][35]
-
National Center for Biotechnology Information. (2026). High-Throughput Physiologically Based Pharmacokinetic Model for Rodent Pharmacokinetics Prediction Using Machine Learning-Predicted Inputs and a Large In Vivo Pharmacokinetics Data Set. Retrieved from [Link][36]
-
Medscape. (2022). Benzodiazepine Pharmacokinetics. Retrieved from [Link][37]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link][38]
-
Frontiers. (n.d.). From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice. Retrieved from [Link][39]
-
New England Drug Metabolism Discussion Group. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link][40]
-
Open Access Journals. (2023). Drug Metabolism: An In-Depth Exploration. Retrieved from [Link][41]
-
BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link][42]
-
YouTube. (2026). Metabolism-Driven Drug Design: Metabolite Profiling in Medicinal Chemistry. Retrieved from [Link][43]
-
ResearchGate. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link][17]
Sources
- 1. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Diazepam - Wikipedia [en.wikipedia.org]
- 4. benzoinfo.com [benzoinfo.com]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selvita.com [selvita.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. protocols.io [protocols.io]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. researchgate.net [researchgate.net]
- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. protocols.io [protocols.io]
- 25. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 26. Synthesis of 3,3-dimethyl-6-oxopyrano[3,4-c]pyridines and their antiplatelet and vasodilatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
- 29. Effects of cytochrome P450 (CYP3A4 and CYP2C19) inhibition and induction on the exposure of selumetinib, a MEK1/2 inhibitor, in healthy subjects: results from two clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Metabolism of diazepam and related benzodiazepines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 32. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]
- 34. bioivt.com [bioivt.com]
- 35. xenotech.com [xenotech.com]
- 36. High-Throughput Physiologically Based Pharmacokinetic Model for Rodent Pharmacokinetics Prediction Using Machine Learning-Predicted Inputs and a Large In Vivo Pharmacokinetics Data Set - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Benzodiazepine Pharmacokinetics - The Alliance for Benzodiazepine Best Practices [benzoreform.org]
- 38. creative-bioarray.com [creative-bioarray.com]
- 39. Frontiers | From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice [frontiersin.org]
- 40. nedmdg.org [nedmdg.org]
- 41. openaccessjournals.com [openaccessjournals.com]
- 42. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 43. youtube.com [youtube.com]
tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate proper disposal procedures
Advanced Operational Guide: Handling and Disposal of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate
As a critical building block in medicinal chemistry and drug development, tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate (a Boc-protected diazepane derivative) requires precise handling and disposal protocols. Improper waste segregation of this intermediate can lead to severe safety hazards, including container pressurization and toxic gas release.
This guide provides researchers and laboratory managers with a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.
Chemical Profile & Mechanistic Hazard Assessment
To design an effective disposal strategy, we must first understand the causality behind the compound's reactivity. The hazard profile of this molecule is driven by two distinct structural features: the free secondary amine and the acid-labile Boc protecting group .
Quantitative Hazard Summary
The following table summarizes the critical physicochemical and hazard data for this compound[1]:
| Property / Hazard | Value / Classification | Mechanistic Cause |
| CAS Number | 1936595-74-2 | N/A |
| Chemical Formula | C₁₂H₂₄N₂O₂ | N/A |
| Skin Irritation | Category 2 (H315) | The free secondary amine at the 4-position is highly basic, leading to the saponification of skin lipids upon contact[1]. |
| Eye Damage | Category 1 (H318) | High localized alkalinity causes rapid protein denaturation in ocular tissue[1]. |
| Target Organ Toxicity | STOT SE 3 (H336) | Volatilization of the free base can cause central nervous system depression (drowsiness/dizziness)[1]. |
| Waste Classification | Nitrogenous Organic | Contains a diazepane ring; generates NOx gases upon combustion[2]. |
The Dual-Hazard Mechanism
-
Alkalinity & Nucleophilicity: The unprotected amine in the diazepane ring is a strong nucleophile and base. It will react exothermically with concentrated acids and can degrade certain polymer-based containers over prolonged exposure.
-
Acid-Catalyzed Gas Evolution: The tert-butyloxycarbonyl (Boc) group is highly sensitive to acidic conditions. If this compound is inadvertently disposed of in an acidic waste stream (e.g., mixed with trifluoroacetic acid or hydrochloric acid), it will undergo rapid deprotection. This cleavage generates stoichiometric amounts of isobutylene gas and carbon dioxide [3]. In a sealed waste carboy, this reaction causes catastrophic pressurization and potential explosion.
Fig 1: Mechanistic hazard pathway and disposal reactivity profile.
Waste Segregation & Disposal Workflows
Because this compound contains nitrogen, it must be classified as Nitrogenous Organic Waste . Standard disposal dictates high-temperature incineration at a facility equipped with NOx scrubbers to prevent environmental contamination[2].
Self-Validating Disposal Protocol
To prevent the hazards outlined above, follow this step-by-step methodology for waste segregation:
Step 1: Waste Stream Verification (Validation Step)
-
Action: Before transferring the diazepane waste into a bulk collection carboy, test the pH of the receiving waste stream using universal indicator paper.
-
Validation: The indicator paper must show a pH of ≥ 7.0. If the pH is acidic (< 7.0), do not add the waste . Mixing will trigger Boc cleavage and gas evolution[3].
Step 2: Halogenated vs. Non-Halogenated Segregation
-
Action: Determine the solvent matrix of your waste. If the compound is dissolved in dichloromethane (DCM), chloroform, or another halogenated solvent, it must be routed to the Halogenated Organic Waste stream. If dissolved in methanol, ethyl acetate, or hexane, route to Non-Halogenated Organic Waste .
-
Causality: Segregating halogens prevents the formation of highly toxic dioxins during incineration and significantly reduces institutional disposal costs.
Step 3: Containerization & Capping
-
Action: Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) carboy. Leave at least 20% headspace in the container.
-
Action: Apply a vented cap to the waste container.
-
Causality: Even with strict segregation, trace acids from other reactions can slowly cleave the Boc group over time. A vented cap ensures that any slowly evolving isobutylene or CO₂ gas can safely escape without rupturing the container.
Fig 2: Decision matrix for the segregation and disposal of diazepane waste.
Emergency Spill Response Protocol
In the event of an accidental spill (either neat solid or concentrated solution), immediate action is required to mitigate the severe eye damage (H318) and skin irritation (H315) risks[1].
Step-by-Step Spill Remediation:
-
Evacuate & Ventilate: Clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear volatile amine vapors (mitigating H336 risks)[1].
-
Don Appropriate PPE: Responders must wear heavy-duty nitrile gloves (standard latex offers insufficient protection against basic amines), tightly sealed chemical splash goggles, and a lab coat.
-
Containment:
-
For Solutions: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do NOT use combustible materials like sawdust, as the basic amine can trigger exothermic reactions.
-
For Solids: Use a damp sweeping method to collect the solid. Do not dry-sweep, as this aerosolizes the highly irritating powder.
-
-
Decontamination (Self-Validating): Wash the spill surface with a mildly acidic solution (e.g., 5% citric acid) to neutralize residual free base.
-
Validation: Swab the cleaned surface with a wetted pH strip. The strip should read between pH 6 and 7. If it reads > 8, repeat the citric acid wash.
-
-
Disposal of Cleanup Materials: Collect all contaminated vermiculite, sand, and PPE into a heavy-duty hazardous waste bag, label it as "Solid Nitrogenous Organic Waste," and route for incineration.
References
-
NextSDS Database. tert-butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate - Hazard Classifications and Substance Information. Retrieved from [Link]
-
Margetić, D. and Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. Retrieved from[Link]
Sources
A Senior Application Scientist's Guide to Handling tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate
Welcome to your essential guide for the safe handling, use, and disposal of tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate (CAS No. 1936595-74-2). In drug discovery and development, the integrity of our work is intrinsically linked to the safety of our researchers. This document moves beyond a simple checklist, providing a procedural and logical framework to ensure you are protected. The protocols herein are designed to be a self-validating system, grounded in established safety science to build a culture of confidence and responsibility in your laboratory.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate. This compound is not benign; its hazard profile demands respect and careful handling. The primary risks are associated with direct contact and inhalation.
According to aggregated data from suppliers and regulatory inventories, the compound presents several key hazards.[1][2] For related diazepane structures, the hazards can be even more severe, including the potential for severe skin burns and eye damage.[3] Therefore, we must operate with a high degree of caution.
| Hazard Classification | GHS Code | Signal Word | Potential Effect |
| Skin Irritation | H315 | Warning | Causes skin irritation upon contact.[1] |
| Serious Eye Damage / Irritation | H318 / H319 | Danger | Causes serious, potentially irreversible eye damage.[1][4] |
| Specific Target Organ Toxicity | H335 / H336 | Warning | May cause respiratory irritation or drowsiness if inhaled.[1][2][4] |
| Respiratory Sensitisation | H334 | Danger | May cause allergy or asthma symptoms if inhaled.[4] |
| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed.[2] |
The causality is clear: the compound's ability to irritate or damage skin, eyes, and the respiratory tract upon exposure is the primary driver for our PPE and handling protocols.
Core Protective Equipment: Your Barrier Against Exposure
Your PPE is the final and most critical barrier between you and the chemical.[5] Its selection is not arbitrary; it is a direct response to the hazards identified above.
Hand Protection: The First Line of Defense
-
What to Wear: Double-gloving with powder-free nitrile or butyl rubber gloves is mandatory.[5][6] The outer glove should have a long cuff that extends over the sleeve of your lab coat.[5]
-
The Scientific Rationale: This compound is a skin irritant. Nitrile and butyl rubber offer superior protection against a wide range of organic chemicals compared to latex.[6] Double-gloving is a standard practice when handling hazardous compounds; it protects against undetected micro-perforations and allows for the safe removal of the contaminated outer glove immediately after the task is complete, preventing the spread of contamination.[5] Powder-free gloves are essential to prevent the aerosolization and inhalation of powder that may have absorbed the hazardous chemical.[5]
-
Procedural Mandate: Gloves must be inspected for tears or holes before use. Change your outer gloves every 30-60 minutes or immediately if you suspect contamination.[5] Use a proper removal technique (peeling from the cuff without touching the outer surface) to avoid skin contact.[4]
Eye and Face Protection: Shielding Against Irreversible Damage
-
What to Wear: Chemical safety goggles that provide a full seal around the eyes are the minimum requirement.[7] However, due to the risk of serious eye damage, it is strongly recommended to use a full-face shield in conjunction with goggles.[8]
-
The Scientific Rationale: The "Serious Eye Damage" classification (H318) indicates a risk of irreversible harm from splashes.[1] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.[8] A face shield provides a broader barrier, protecting the entire face from splashes that could otherwise find their way around goggles.[8]
-
Procedural Mandate: Eye and face protection must be worn at all times when the chemical is being handled, including during weighing, transfer, reaction setup, and cleanup.
Respiratory Protection: Preventing Internal Exposure
-
What to Wear: All handling of the solid or solutions should occur within a certified chemical fume hood to minimize vapor and aerosol inhalation.[3][7] If there is a risk of dust or aerosol generation outside of a fume hood (e.g., during spill cleanup or when unpacking non-plastic sealed containers), a NIOSH-approved respirator, such as an N95, is required.[4][9][10]
-
The Scientific Rationale: The compound is classified as a respiratory irritant and potential sensitizer.[1][4] Engineering controls like a fume hood are the primary method for controlling this hazard.[8] A respirator serves as essential secondary protection should these primary controls fail or be unavailable. Surgical masks offer no protection against chemical vapors or fine particulates and must not be used for this purpose.[10]
-
Procedural Mandate: Always verify the proper function of your chemical fume hood before beginning work.
Body Protection: Minimizing Skin Contact
-
What to Wear: A long-sleeved laboratory coat made of a chemically resistant material is required.[11] Ensure the coat is fully buttoned and the cuffs are snug.
-
The Scientific Rationale: A lab coat protects against incidental contact and small splashes. The goal is to create a complete barrier, which is why cuffs should be tucked into the inner glove (with the outer glove cuff pulled over the sleeve) to protect the wrist area.[5]
-
Procedural Mandate: Lab coats should be removed immediately upon leaving the laboratory to prevent the spread of contamination.
Operational Workflow: From Preparation to Disposal
This workflow provides a step-by-step process for safely handling tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate. Adherence to this sequence is critical for minimizing risk.
Caption: Safe Handling Workflow for tert-Butyl 3,3-dimethyl-1,4-diazepane-1-carboxylate.
Emergency Procedures and Disposal Plan
Even with the best precautions, accidents can happen. Rapid, informed responses are critical.
Immediate First Aid Measures
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[4]
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water.[4] Seek medical attention if irritation develops or persists.[4]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[3][4] If the person feels unwell or experiences respiratory symptoms, call a poison center or physician immediately.[4]
-
If Swallowed: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3]
Chemical Waste Disposal
-
Guiding Principle: All waste materials contaminated with this compound are considered hazardous waste.
-
Operational Plan:
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated paper towels, weigh boats, and used solid compound.
-
Liquid Waste: Unused solutions and reaction mixtures.
-
Contaminated Sharps & Glassware: Broken glass, pipettes, etc.
-
Contaminated PPE: Used gloves, gowns, etc.
-
-
Disposal: The contents and container must be disposed of via an approved waste disposal plant in accordance with all federal, state, and local environmental regulations.[3][4] A common method for organic compounds is high-temperature incineration by a licensed contractor.[7] Do not pour any waste down the drain.[4]
-
By internalizing the risks and diligently applying these protective measures, you ensure not only your own safety but also the integrity and success of your scientific endeavors.
References
- MilliporeSigma. (2025, September 13).
- Fisher Scientific. (2009, August 25).
- LGC. (2023, May 11).
- J & W PharmLab, LLC.
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
- ECHA.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- PubChem. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate.
- Ouellet, D., et al. (2012). Safe handling of hazardous drugs.
- OSHA. OSHA Glove Selection Chart.
Sources
- 1. nextsds.com [nextsds.com]
- 2. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 29981001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pppmag.com [pppmag.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. jwpharmlab.com [jwpharmlab.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gerpac.eu [gerpac.eu]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. pharmacopoeia.com [pharmacopoeia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
